Grb2 SH2 domain inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C68H95N20O15P |
|---|---|
Molecular Weight |
1463.6 g/mol |
IUPAC Name |
[4-[[(3R,9R,12S,15S,18S,21S,24S,27S,30S,33S)-18-(2-amino-2-oxoethyl)-15-benzyl-9,27,30-tris[3-(diaminomethylideneamino)propyl]-12-(naphthalen-2-ylmethyl)-2,8,11,14,17,20,23,26,29,32-decaoxo-21-propan-2-yl-1,7,10,13,16,19,22,25,28,31-decazatricyclo[31.3.0.03,7]hexatriacontan-24-yl]methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C68H95N20O15P/c1-38(2)55-63(97)85-51(37-54(69)89)60(94)83-48(34-39-13-4-3-5-14-39)59(93)84-50(36-41-22-25-42-15-6-7-16-43(42)33-41)58(92)81-47(19-10-30-78-68(74)75)64(98)88-32-12-21-53(88)65(99)87-31-11-20-52(87)62(96)80-46(18-9-29-77-67(72)73)56(90)79-45(17-8-28-76-66(70)71)57(91)82-49(61(95)86-55)35-40-23-26-44(27-24-40)103-104(100,101)102/h3-7,13-16,22-27,33,38,45-53,55H,8-12,17-21,28-32,34-37H2,1-2H3,(H2,69,89)(H,79,90)(H,80,96)(H,81,92)(H,82,91)(H,83,94)(H,84,93)(H,85,97)(H,86,95)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)(H2,100,101,102)/t45-,46-,47+,48-,49-,50-,51-,52-,53+,55-/m0/s1 |
InChI Key |
FTRJIKZGFXAUCW-DBPHFMMRSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Grb2 SH2 domain inhibitor 1 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of a Grb2 SH2 Domain Inhibitor
This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of a potent, cell-permeable macrocyclic peptide inhibitor targeting the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). This document is intended for researchers, scientists, and drug development professionals working in oncology and signal transduction.
Introduction: Grb2 as a Therapeutic Target
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein that plays a pivotal role in intracellular signal transduction.[1][2] It is composed of a central SH2 domain flanked by two Src Homology 3 (SH3) domains.[3] The Grb2 SH2 domain specifically recognizes and binds to phosphotyrosine (pTyr) residues on activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and other docking proteins.[3][4][5] This binding event recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane via the Grb2 SH3 domains.[4][5] This proximity enables SOS to activate Ras, which in turn initiates the Ras-MAPK signaling cascade, a pathway central to cell proliferation, differentiation, and survival.[5][6]
Given that aberrant activation of the Ras-MAPK pathway is a hallmark of many human cancers, Grb2 represents a key signaling node and an attractive therapeutic target.[6][7][8] Inhibiting the Grb2 SH2 domain disrupts the initial protein-protein interaction (PPI) that links upstream RTK signaling to downstream Ras activation, offering a promising strategy for anticancer drug development.[7][9]
The Grb2 Signaling Pathway
The canonical Grb2-mediated signaling pathway begins with the activation of an RTK by its corresponding growth factor. This leads to autophosphorylation of the receptor's intracellular domain, creating docking sites for the Grb2 SH2 domain. The subsequent recruitment of SOS activates the Ras-MAPK cascade, as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target-templated de novo design of macrocyclic d -/ l -peptides: discovery of drug-like inhibitors of PD-1 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01031J [pubs.rsc.org]
- 5. Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Grb2 SH3 Domains with Affimer Proteins Provides Novel Insights into Ras Signalling Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of a Grb2 SH3C domain interaction identified by a virtual screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Inhibition: A Technical Guide to the Grb2 SH2 Domain in Complex with a High-Affinity Pseudopeptide Inhibitor
For Immediate Release
This technical whitepaper provides a detailed examination of the structural and biochemical interactions between the Growth factor receptor-bound protein 2 (Grb2) SH2 domain and a potent synthetic inhibitor, mAZ*-pY-(alphaMe)pY-N-NH2. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of signal transduction, oncology, and medicinal chemistry.
Introduction: Grb2 as a Key Signaling Node
Growth factor receptor-bound protein 2 (Grb2) is a ubiquitously expressed adaptor protein that plays a critical role in intracellular signal transduction.[1] Comprised of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains, Grb2 acts as a crucial link between activated receptor tyrosine kinases (RTKs) and downstream signaling cascades, most notably the Ras/MAPK pathway. The Grb2 SH2 domain specifically recognizes and binds to phosphotyrosine (pY) residues within a pY-X-N-X consensus sequence on activated receptors and docking proteins. This interaction is a pivotal event in the propagation of signals that regulate cell proliferation, differentiation, and survival. Consequently, the Grb2 SH2 domain has emerged as a significant target for the development of therapeutic agents aimed at modulating aberrant signaling in various cancers.
The Grb2-Inhibitor Complex: A Structural Overview
The crystal structure of the human Grb2 SH2 domain in complex with the pseudopeptide inhibitor mAZ*-pY-(alphaMe)pY-N-NH2 has been elucidated, providing atomic-level insights into the molecular recognition and inhibition mechanism. This complex, deposited in the Protein Data Bank under the accession code 1JYQ, reveals a high-resolution view of the inhibitor nestled within the binding pocket of the SH2 domain.
Quantitative Data Summary
The binding affinity and structural parameters of the Grb2 SH2 domain-inhibitor complex are summarized in the tables below. The inhibitor demonstrates a nanomolar affinity for the Grb2 SH2 domain.[2]
| Binding Affinity Data | |
| Inhibitor | mAZ*-pY-(alphaMe)pY-N-NH2 |
| Assay Type | Fluorescence Polarization |
| IC50 | 40 nM[3] |
| Crystallographic Data | |
| PDB ID | 1JYQ[4] |
| Resolution | 2.00 Å[2] |
| Method | X-Ray Diffraction[4] |
| Space Group | P 31 2 1 |
| Unit Cell Dimensions (Å) | a=74.3, b=74.3, c=58.2 |
Signaling Pathways and Experimental Workflows
To contextualize the significance of Grb2 inhibition and the methods used to characterize it, the following diagrams illustrate the canonical Grb2 signaling pathway and the experimental workflows for structural and binding affinity determination.
Grb2 Signaling Pathway
Caption: The canonical Grb2-mediated Ras/MAPK signaling pathway and the point of intervention by the inhibitor.
Experimental Workflow: Structure and Affinity Determination
Caption: Workflow for the expression, purification, and characterization of the Grb2 SH2-inhibitor complex.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Protein Expression and Purification of Grb2 SH2 Domain
The human Grb2 SH2 domain (residues 50-161) is expressed in E. coli as a Glutathione S-transferase (GST) fusion protein.
-
Expression: The pGEX plasmid containing the GST-Grb2-SH2 construct is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are further incubated at a reduced temperature (e.g., 25°C) for several hours.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl) supplemented with protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a glutathione-Sepharose column. The column is washed extensively to remove unbound proteins.
-
Thrombin Cleavage: The SH2 domain is cleaved from the GST tag on-column by incubation with thrombin.
-
Final Purification: The eluted Grb2 SH2 domain is further purified by size-exclusion chromatography to remove any aggregates and remaining impurities. Protein purity is assessed by SDS-PAGE.[5]
X-ray Crystallography of the Grb2 SH2-Inhibitor Complex
The structure of the Grb2 SH2 domain in complex with the inhibitor mAZ*-pY-(alphaMe)pY-N-NH2 was determined by X-ray crystallography.
-
Crystallization: The purified Grb2 SH2 domain is concentrated to approximately 10 mg/mL. The protein is mixed with a molar excess of the inhibitor. Crystals are grown using the hanging-drop vapor-diffusion method by mixing the protein-inhibitor solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer (e.g., Tris-HCl), and a salt (e.g., ammonium acetate).[6][7][8]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined Grb2 SH2 domain structure as a search model. The inhibitor is then built into the electron density map. The final model is refined to produce the high-resolution structure.
Fluorescence Polarization (FP) Binding Assay
The binding affinity of the inhibitor to the Grb2 SH2 domain is determined using a competitive fluorescence polarization assay.
-
Assay Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (probe) that binds to the Grb2 SH2 domain. When the fluorescent probe is bound to the much larger protein, it tumbles more slowly in solution, resulting in a higher polarization value. Unlabeled inhibitors compete with the fluorescent probe for binding to the SH2 domain, causing a decrease in the polarization signal.
-
Assay Protocol:
-
A fluorescently labeled peptide with known affinity for the Grb2 SH2 domain (e.g., a fluorescein-labeled phosphopeptide) is used as the probe.
-
A constant concentration of the Grb2 SH2 protein and the fluorescent probe are incubated in an appropriate buffer (e.g., 20 mM NaH2PO4/Na2HPO4, 100 mM NaCl, 2 mM DTT, pH 7.4).[3]
-
Serial dilutions of the test inhibitor (mAZ*-pY-(alphaMe)pY-N-NH2) are added to the protein-probe mixture in a microplate.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis: The FP values are plotted against the inhibitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent probe.
Conclusion
This technical guide has provided a comprehensive overview of the structure and inhibition of the Grb2 SH2 domain by the high-affinity pseudopeptide inhibitor mAZ*-pY-(alphaMe)pY-N-NH2. The detailed structural data, quantitative binding affinities, and experimental protocols presented herein serve as a valuable resource for the scientific community. The elucidation of this inhibitor-protein complex provides a robust framework for the structure-based design of novel, more potent, and specific Grb2 inhibitors for therapeutic applications.
References
- 1. Recent advances in the design and synthesis of SH2 inhibitors of Src, Grb2 and ZAP-70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of the SH2 domain of Grb2: highlight on the binding of a new high-affinity inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Preliminary crystallographic characterization of the Grb2 SH2 domain in complex with a FAK-derived phosphotyrosyl peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Introduction of Electrostatic Interactions at Crystal Contacts to Enhance Protein Crystallization of an Ene Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Searchable Database of Crystallization Cocktails in the PDB: Analyzing the Chemical Condition Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Grb2 SH2 Domain Inhibitor 1 and its Interplay with the Ras-MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein that plays a pivotal role in cellular signal transduction, primarily through the Ras-mitogen-activated protein kinase (MAPK) pathway. Its Src homology 2 (SH2) domain is central to its function, recognizing and binding to phosphotyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins. This interaction initiates a cascade of events leading to cell proliferation, differentiation, and survival. Dysregulation of the Grb2-mediated Ras-MAPK signaling is a hallmark of many cancers, making the Grb2 SH2 domain an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of a representative Grb2 SH2 domain inhibitor, herein referred to as "Inhibitor 1," its mechanism of action, and its effects on the Ras-MAPK signaling pathway. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and drug development professionals.
The Role of Grb2 in Ras-MAPK Signaling
The Ras-MAPK pathway is a cornerstone of cellular signaling, converting extracellular signals into intracellular responses. Grb2 acts as a crucial link in this pathway.[1][2][3] Upon ligand-induced activation and autophosphorylation of RTKs, the Grb2 SH2 domain binds to specific phosphotyrosine motifs on the receptor.[1][2] Grb2 also contains two Src homology 3 (SH3) domains, which constitutively associate with the Son of Sevenless (SOS) protein, a guanine nucleotide exchange factor for Ras.[3] The recruitment of the Grb2-SOS complex to the plasma membrane brings SOS into proximity with Ras, facilitating the exchange of GDP for GTP and thereby activating Ras. Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK), ultimately leading to the regulation of gene expression and cellular responses.[4]
Grb2 SH2 Domain Inhibitor 1: Mechanism of Action
This compound is a representative small molecule or peptidomimetic designed to competitively block the binding of the Grb2 SH2 domain to its phosphotyrosine-containing binding partners.[5][6] By occupying the phosphotyrosine-binding pocket of the Grb2 SH2 domain, the inhibitor prevents the recruitment of Grb2-SOS to activated receptors, thereby disrupting the initial step of Ras activation.[7] This leads to the attenuation of downstream signaling through the Ras-MAPK cascade. The ultimate cellular effects of Grb2 SH2 domain inhibition can include decreased cell proliferation, reduced cell motility, and the induction of apoptosis in cancer cells where this pathway is aberrantly activated.[8][9]
Quantitative Data for Grb2 SH2 Domain Inhibitors
The following table summarizes key quantitative data for a selection of representative Grb2 SH2 domain inhibitors, illustrating the range of potencies achieved by various chemical scaffolds.
| Inhibitor/Compound | Chemical Class | Assay Type | IC50 | Ki | Reference |
| Compound 1 | Peptide | EGFR/GRB2 PPI Inhibition | 8.64 µM | - | [1] |
| Compound 4 | Peptide | EGFR/GRB2 PPI Inhibition | 2 nM | - | [1] |
| Compound 7 | Monocarboxylic Macrocyclic Peptide | Fluorescence Anisotropy | - | 140 nM | [1] |
| Tripeptide 18f | Non-phosphorus-containing pTyr mimetic | Grb2 SH2 Domain Binding | 6.7 µM | - | |
| Tripeptide 20f | Non-phosphorus-containing pTyr mimetic | Grb2 SH2 Domain Binding | 1.3 µM | - | |
| mAZ*-pY-(alphaMe)pY-N-NH2 | Pseudo-peptide | Grb2 SH2 Domain Binding | Nanomolar Affinity | - | [2] |
| G1 (19a) | Non-pTyr-containing cyclic peptide | Grb2 SH2 Domain Binding | 10-25 µM | - | [6] |
| Tripeptide 8a | Phosphatase-stable pTyr mimetic | ELISA | 8 nM | - | [10] |
| Compound 5 | Dihydro-s-triazine | Grb2-Gab2 Interaction Inhibition | 320 µM | - | [11] |
Experimental Protocols
Fluorescence Anisotropy Competition Assay for IC50/Ki Determination
This assay measures the ability of a test compound to disrupt the interaction between the Grb2 SH2 domain and a fluorescently labeled phosphopeptide.
Materials:
-
Purified recombinant human Grb2 SH2 domain protein.
-
Fluorescently labeled phosphopeptide ligand (e.g., FITC-Ahx-PVPEpYINQSVPKRK-NH2).[1]
-
Test inhibitor compounds.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20).
-
Microplate reader capable of measuring fluorescence anisotropy.
Procedure:
-
Prepare a solution of the Grb2 SH2 domain and the fluorescently labeled phosphopeptide in the assay buffer at concentrations determined by a prior binding assay to achieve approximately 50-80% of maximal binding.
-
Serially dilute the test inhibitor compounds in the assay buffer.
-
In a microplate, mix the Grb2 SH2 domain/fluorescent peptide solution with the serially diluted inhibitor compounds. Include controls with no inhibitor (maximum binding) and no Grb2 SH2 domain (minimum binding).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence anisotropy of each well using the microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.[1]
Western Blot Analysis of ERK Phosphorylation
This method is used to assess the downstream effects of Grb2 SH2 domain inhibition on the Ras-MAPK pathway by measuring the phosphorylation status of ERK.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an activated RTK).
-
Grb2 SH2 domain inhibitor.
-
Growth factor (e.g., EGF) to stimulate the pathway.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Culture the cells to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal pathway activation.
-
Pre-treat the cells with various concentrations of the Grb2 SH2 domain inhibitor or vehicle control for a specified duration.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to activate the Ras-MAPK pathway.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
Visualizations
Ras-MAPK Signaling Pathway and Inhibition Point
Caption: The Ras-MAPK signaling pathway and the point of inhibition by a Grb2 SH2 domain inhibitor.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of a Grb2 SH2 domain inhibitor.
Conclusion
The Grb2 SH2 domain represents a compelling target for the development of novel anticancer therapeutics. By disrupting the crucial protein-protein interaction between Grb2 and activated RTKs, small molecule and peptidomimetic inhibitors can effectively attenuate the oncogenic signaling of the Ras-MAPK pathway. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working in this area. Continued efforts in the design and optimization of Grb2 SH2 domain inhibitors, with a focus on improving cell permeability and in vivo efficacy, hold significant promise for future cancer therapies.
References
- 1. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of the SH2 domain of Grb2: highlight on the binding of a new high-affinity inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAS-RAF Pathway Assays [worldwide.promega.com]
- 5. Potent inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Suppression of Ras/Mapk pathway signaling inhibits Myc-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of potent and selective inhibitors of the Grb2 SH2 domain on cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AID 75311 - Inhibition of Growth factor receptor bound protein 2 SH2 domain binding to p185erbB-2 receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel inhibitors of a Grb2 SH3C domain interaction identified by a virtual screen - PMC [pmc.ncbi.nlm.nih.gov]
Grb2 SH2 Domain Inhibitor: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a potent and well-characterized inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain, focusing on its binding affinity and kinetics. Grb2 is a critical adaptor protein in intracellular signaling pathways, and its SH2 domain is a key mediator of protein-protein interactions that drive cellular proliferation and differentiation.[1] Consequently, the Grb2 SH2 domain is a prime target for the development of therapeutics aimed at intervening in oncogenic signaling.[2] This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways associated with a representative macrocyclic peptidomimetic inhibitor.
The Grb2 Signaling Pathway: A Central Role in Cell Proliferation
Grb2 acts as a crucial link between activated receptor tyrosine kinases (RTKs) and the downstream Ras/MAPK signaling cascade.[1] Upon ligand binding, RTKs such as the epidermal growth factor receptor (EGFR) undergo autophosphorylation, creating phosphotyrosine (pY) docking sites.[1] The SH2 domain of Grb2 specifically recognizes and binds to these pY residues, recruiting the Grb2-Son of sevenless (Sos) complex to the plasma membrane.[1][3] Sos, a guanine nucleotide exchange factor (GEF), then activates Ras, leading to a cascade of protein phosphorylations that ultimately results in the regulation of gene expression related to cell growth and division.[1][4]
Representative Grb2 SH2 Domain Inhibitor: A Macrocyclic Peptidomimetic
A notable class of Grb2 SH2 domain inhibitors are macrocyclic peptidomimetics designed to mimic the beta-turn conformation of pY-containing peptides that bind to the Grb2 SH2 domain.[5] One such well-studied inhibitor is mAZ-pTyr-(alphaMe)pTyr-Asn-NH2.[6] These inhibitors exhibit high affinity and specificity for the Grb2 SH2 domain, effectively competing with the natural pY-containing ligands.[7]
Quantitative Binding Data
The binding affinity and kinetics of Grb2 SH2 domain inhibitors are critical parameters for their development as therapeutic agents. These are typically determined using various biophysical techniques. Below is a summary of representative binding data for macrocyclic peptidomimetic inhibitors.
| Inhibitor Class | Method | Parameter | Value | Reference |
| Macrocyclic Peptidomimetic | Surface Plasmon Resonance (SPR) | KD | 4.8 nM | [8] |
| Macrocyclic Peptidomimetic | Surface Plasmon Resonance (SPR) | KD | 11 nM | [8] |
| mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 | Fluorescence Polarization | IC50 | Low nanomolar range | [6] |
| Linear Peptidomimetic | ELISA | IC50 | Micromolar range | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of binding parameters. The following sections describe the principles and generalized protocols for key experiments used to characterize Grb2 SH2 domain inhibitors.
Fluorescence Polarization (FP) Competition Assay
Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay, an unlabeled inhibitor competes with a fluorescently labeled peptide (tracer) for binding to the Grb2 SH2 domain. The displacement of the tracer by the inhibitor results in a decrease in the polarization signal, from which the inhibitor's binding affinity (IC50 or Ki) can be determined.[9]
References
- 1. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Macrocyclization in the design of a conformationally constrained Grb2 SH2 domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of the SH2 domain of Grb2: highlight on the binding of a new high-affinity inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of a common pathway for the synthesis of high affinity macrocyclic Grb2 SH2 domain-binding peptide mimetics that differ in the configuration at one ring junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tracerDB | FP [tracerdb.org]
The Structural Basis of Grb2 SH2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 2 (Grb2) is a ubiquitously expressed 25 kDa adaptor protein that plays a critical role in intracellular signal transduction.[1] Comprised of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains, Grb2 acts as a crucial link between activated receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), and downstream signaling pathways, most notably the Ras/MAPK cascade.[2][3] Upon ligand-induced activation and autophosphorylation of an RTK, the Grb2 SH2 domain recognizes and binds to specific phosphotyrosine (pTyr) motifs on the receptor.[3] This interaction recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane via the Grb2 SH3 domains, leading to the activation of Ras and subsequent signaling events that drive cell proliferation, differentiation, and survival.[2]
Given that aberrant signaling through RTK pathways is a hallmark of many cancers, Grb2 has emerged as a compelling target for therapeutic intervention.[1] Inhibiting the interaction between the Grb2 SH2 domain and its phosphotyrosine-containing binding partners presents a strategy to disrupt oncogenic signaling.[1] This guide provides an in-depth overview of the structural basis of Grb2 SH2 inhibition, summarizing key binding interactions, quantitative data for various inhibitors, and detailed experimental protocols for characterizing these interactions.
Grb2-Mediated Signaling Pathway
The canonical Grb2-mediated signaling pathway is initiated by the activation of an RTK. The Grb2 SH2 domain specifically recognizes phosphotyrosine residues within a consensus sequence, pTyr-X-Asn-X (pYXNX), where X is typically a hydrophobic residue.[4] This binding event is the linchpin for the assembly of a larger signaling complex that ultimately activates the Ras/MAPK pathway.
Structural Basis of Grb2 SH2 Domain Recognition and Inhibition
The high-affinity and specific recognition of the pYXNX motif by the Grb2 SH2 domain is governed by a network of interactions. X-ray crystallography and NMR studies have revealed that, unlike many other SH2 domains that bind peptides in an extended conformation, the Grb2 SH2 domain binds its ligands in a distinctive type-I β-turn conformation.[5] This unique binding mode provides a basis for the design of highly specific inhibitors.
Several key residues within the Grb2 SH2 domain are critical for this interaction:
-
Phosphotyrosine Pocket: A conserved arginine residue, Arg βB5, forms crucial ionic interactions with the phosphate group of the pTyr residue.[4]
-
Specificity Pocket: The asparagine (Asn) at the pTyr+2 position is essential for specificity.[6] Its side chain carboxamide is engaged in three hydrogen bonds with the Lys βD6 and Leu βE4 residues of the SH2 domain.[4]
-
Hydrophobic Interactions: A hydrophobic groove accommodates the residue at the pTyr+1 position.[6] Furthermore, a lipophilic region formed by residues such as Lys βD6 and Leu βD1 interacts with the residue at the pTyr+3 position.[4]
-
Tryptophan Blockade: The indole side chain of Trp EF1 physically blocks the binding groove, forcing the peptide ligand into its characteristic β-turn.[4]
Inhibitor design strategies aim to mimic these interactions. Early inhibitors were largely peptide-based, derived from the natural pYXNX sequence. Subsequent efforts have focused on developing peptidomimetics and non-peptidic small molecules with improved pharmacological properties, such as cell permeability and resistance to phosphatases. These often incorporate non-hydrolyzable phosphotyrosine mimetics, such as phosphonomethyl-phenylalanine (Pmp), or non-phosphorus containing mimics like 4-(2-malonyl)phenylalanine (Pmf).[7][8]
Quantitative Binding Data of Grb2 SH2 Inhibitors
The potency of Grb2 SH2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibition constant (Ki). A variety of compounds, ranging from phosphopeptides to non-peptidic small molecules, have been developed and their binding affinities determined using the experimental techniques detailed in the following section.
| Inhibitor/Ligand | Type | Binding Affinity (IC50/Ki/Kd) | Assay Method | Reference |
| Ac-pTyr-Val-Asn-amide | Peptidic | 4.32 µM (IC50) | Not Specified | [4] |
| G1 (cyclic peptide) | Peptidic (non-pTyr) | 10-25 µM (IC50) | Not Specified | [4] |
| G1TE (cyclic peptide) | Peptidic (non-pTyr) | 20 µM (IC50) | Not Specified | [4] |
| (3-aminomethyl-phenyl) urea derivative | Peptidomimetic | 6.19 µM (IC50) | Not Specified | [4] |
| Tri-aromatic analogue | Non-peptidic | 25.9 µM (IC50) | Not Specified | [4] |
| pYVNV peptide | Peptidic | 0.9 µM (IC50) | Not Specified | [1] |
| pYQNL peptide | Peptidic | 0.5 µM (IC50) | Not Specified | [1] |
| Compound 7 (monocarboxylic) | Macrocyclic Peptidomimetic | 140 nM (Ki) | Fluorescence Anisotropy | [5] |
| EGFR1068 phosphopeptide 14-mer | Peptidic | ~280 nM (Implied Ki) | Fluorescence Anisotropy | [5] |
| Compound 1 | Peptidic | 8.64 µM (IC50) | Fluorescence Anisotropy | [5] |
| Compound 4 | Peptidomimetic | 2 nM (IC50) | Fluorescence Anisotropy | [5] |
| Non-phosphorus mimetic 20f | Peptidomimetic | 1.3 µM (IC50) | Not Specified | [9] |
| Pmf-containing inhibitor | Peptidomimetic (non-phosphorus) | 8 nM (Ki) | ELISA | [8] |
| Fmoc-Glu-Tyr-Aib-Asn-NH2 | Peptidic (non-pTyr) | 8.7 µM (IC50) | Surface Plasmon Resonance | [6] |
| mAZ-pY-(alphaMe)pY-N-NH2 | Peptidomimetic | Nanomolar range | Not Specified |
Experimental Protocols
Characterizing the binding affinity and kinetics of Grb2 SH2 inhibitors is fundamental to their development. The following sections provide detailed methodologies for three key biophysical techniques used for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) in a single experiment.
1. Materials and Reagents:
-
Purified Grb2 SH2 domain protein
-
Synthetic peptide or small molecule inhibitor
-
Dialysis buffer (e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
2. Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified Grb2 SH2 protein and the ligand (inhibitor) against the same batch of dialysis buffer to minimize buffer mismatch heats.
-
Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm, respectively).
-
-
Loading the Calorimeter:
-
Carefully load the Grb2 SH2 protein solution into the sample cell (typically 20-50 µM).
-
Load the ligand solution into the injection syringe (typically 10-20 fold higher concentration than the protein).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Subtract the heats of dilution (determined from a control experiment titrating ligand into buffer).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. ΔS can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time analysis of binding kinetics (association and dissociation rates, kon and koff) and affinity (Kd).
1. Materials and Reagents:
-
Purified Grb2 SH2 domain protein (ligand)
-
Peptide or small molecule inhibitor (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
2. Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., carboxymethylated dextran) using a mixture of EDC and NHS.
-
Inject the purified Grb2 SH2 protein over the activated surface to allow for covalent coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (inhibitor) in running buffer.
-
Inject the different concentrations of the analyte over the immobilized Grb2 SH2 surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Between each analyte injection cycle, regenerate the sensor surface with a pulse of a suitable regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte.
-
-
Data Analysis:
-
The binding response is measured in Resonance Units (RU).
-
Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff).
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Fluorescence Polarization (FP) / Anisotropy (FA)
FP/FA is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors in a competitive assay format.
1. Materials and Reagents:
-
Purified Grb2 SH2 domain protein
-
Fluorescently labeled peptide tracer (e.g., a high-affinity pTyr peptide with a 5-FAM label)
-
Unlabeled inhibitor compounds
-
Assay buffer (e.g., 20 mM Phosphate, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4)
-
Microplate reader with FP capabilities
2. Protocol:
-
Direct Binding Assay (to determine Kd of the tracer):
-
Prepare a series of dilutions of the Grb2 SH2 protein in assay buffer.
-
Add a fixed, low concentration of the fluorescent tracer to each well.
-
Incubate to allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
Measure the fluorescence polarization in each well. The polarization will increase as more tracer binds to the larger protein.
-
Plot the polarization values against the protein concentration and fit the data to a saturation binding equation to determine the Kd of the tracer.
-
-
Competitive Inhibition Assay:
-
Prepare serial dilutions of the inhibitor compounds.
-
In each well of a microplate, add a fixed concentration of Grb2 SH2 protein and the fluorescent tracer (concentrations should be optimized based on the direct binding assay, typically at the Kd of the tracer).
-
Add the inhibitor dilutions to the wells.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. As the inhibitor competes with the tracer for binding to the Grb2 SH2 domain, the tracer is displaced, its rotation increases, and the polarization signal decreases.
-
-
Data Analysis:
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the resulting sigmoidal curve to a competitive binding model to determine the IC50 value of the inhibitor.
-
The IC50 can be converted to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer and its concentration.
-
Conclusion
The Grb2 SH2 domain remains a validated and attractive target for the development of anticancer therapeutics. A deep understanding of the structural interactions that govern ligand binding has enabled the rational design of a diverse range of inhibitors, from high-affinity peptidomimetics to non-peptidic small molecules. The continued application of robust biophysical techniques such as ITC, SPR, and FP is essential for the quantitative characterization of these inhibitors and for guiding structure-activity relationship studies. This technical guide provides a foundational resource for researchers aiming to further explore and exploit the inhibition of the Grb2 SH2 domain for therapeutic benefit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small nonphosphorylated Grb2-SH2 domain antagonists evaluated by surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands. 2. 4-(2-Malonyl)phenylalanine as a potent phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel peptide inhibitors for Grb2 SH2 domain and their detection by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Grb2 SH2 Domain Inhibitor 1: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signal transduction, acting as a key link between activated receptor tyrosine kinases (RTKs) and downstream signaling pathways, most notably the Ras/MAPK cascade.[1][2][3] The Src homology 2 (SH2) domain of Grb2 specifically recognizes and binds to phosphotyrosine (pTyr) motifs on activated receptors and docking proteins, initiating a conformational change that facilitates the recruitment of the Son of Sevenless (SOS) protein to the plasma membrane and subsequent activation of Ras.[3][4] Given its central role in cell proliferation, differentiation, and survival, aberrant Grb2-mediated signaling is implicated in various cancers.[5][6] Consequently, the Grb2 SH2 domain has emerged as a promising target for the development of novel anticancer therapeutics.
This technical guide provides an in-depth overview of the chemical properties and stability of a specific cyclic peptide inhibitor, "Grb2 SH2 domain inhibitor 1," and places it within the broader context of Grb2 SH2 domain antagonists.
Chemical Properties of this compound
This compound is a conformationally restricted, cell-penetrating cyclic peptide.[1] Its cyclic nature is designed to mimic the β-turn conformation that phosphotyrosine-containing ligands adopt when bound to the Grb2 SH2 domain, thereby enhancing binding affinity and stability.[7]
| Property | Value | Source |
| Molecular Formula | C68H95N20O15P | [8][9] |
| Molecular Weight | 1463.58 g/mol | [8][9] |
| Sequence | Cyclo(Tyr(PO3H2)-Arg-Arg-Pro-DPro-DArg-2Nal-Phe-Asn-Val) | [8] |
| Physical Form | Solid | [3] |
| Solubility | Soluble in DMSO | [10] |
Stability of this compound
Detailed, publicly available stability data for this compound is limited. However, general principles of peptide stability and data from related cyclic peptide inhibitors provide valuable insights. As a cyclic peptide, it is expected to exhibit greater resistance to enzymatic degradation compared to its linear counterpart.
General Considerations for Peptide Stability:
-
Enzymatic Degradation: Peptidases and proteases in biological fluids can cleave peptide bonds, leading to inactivation. Cyclization and the incorporation of unnatural amino acids (like D-proline and D-arginine in this inhibitor) are common strategies to enhance enzymatic stability.[11]
-
Chemical Degradation: Peptides can undergo chemical degradation through pathways such as oxidation, deamidation, and hydrolysis. The specific amino acid composition and storage conditions (temperature, pH, light exposure) are critical factors.[5] Lyophilization (freeze-drying) is a common method to improve the long-term chemical stability of peptides.[12]
-
Physical Instability: Peptides can be prone to aggregation and adsorption to surfaces, which can lead to a loss of activity.[5] Formulation with appropriate excipients can mitigate these issues.
Storage Recommendations: For long-term stability, peptide inhibitors like this compound are typically stored as a lyophilized powder at -20°C or -80°C.[12] Stock solutions in DMSO should be stored in aliquots at -20°C to minimize freeze-thaw cycles.
Signaling Pathway and Experimental Workflows
To understand the context of Grb2 inhibition and the methods used to characterize inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Discovery of thioether-bridged cyclic pentapeptides binding to Grb2-SH2 domain with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. This compound | C68H95N20O15P | CID 163409104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedgrid.com [biomedgrid.com]
Methodological & Application
Probing the Inhibition of Grb2 SH2 Domain: In Vitro Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signal transduction cascades. It plays a pivotal role in coupling activated receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), to downstream signaling pathways, most notably the Ras/MAPK pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2][3][4][5] The Grb2 protein consists of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains.[2][4] The SH2 domain specifically recognizes and binds to phosphotyrosine (pY) residues on activated receptors and docking proteins, an interaction that is essential for the recruitment of the Grb2-Son of Sevenless (SOS) complex to the plasma membrane and subsequent activation of Ras.[3][5][6]
Given its central role in oncogenic signaling, the Grb2 SH2 domain has emerged as a promising target for the development of novel anticancer therapeutics.[7][8][9] Inhibitors that block the interaction between the Grb2 SH2 domain and its binding partners can disrupt the aberrant signaling that drives tumor growth and progression. This document provides detailed application notes and protocols for key in vitro assays used to characterize and evaluate inhibitors of the Grb2 SH2 domain.
Grb2 Signaling Pathway
The canonical Grb2-mediated signaling pathway is initiated by the binding of a growth factor to its corresponding RTK. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. The Grb2 SH2 domain then binds to these phosphotyrosine motifs, recruiting the Grb2-SOS complex to the activated receptor. SOS, a guanine nucleotide exchange factor, subsequently activates Ras by promoting the exchange of GDP for GTP. Activated Ras then triggers the downstream MAP kinase cascade.
Caption: Grb2 signaling pathway and point of inhibition.
Data Presentation: Inhibitor Activity
The following table summarizes quantitative data for representative Grb2 SH2 domain inhibitors from various in vitro assays. This allows for a comparative analysis of their potency.
| Inhibitor/Ligand | Assay Type | Parameter | Value (µM) | Reference |
| l-pY1068 | ELISA | IC50 | 0.60 ± 0.03 | [10] |
| d-pY1068 | ELISA | IC50 | >10 | [10] |
| Fmoc-Glu-Tyr-Aib-Asn-NH2 | Surface Plasmon Resonance | IC50 | 8.7 | [11] |
| Compound 1 (from EGFR pTyr sequence) | Biochemical Assay | IC50 | 8.64 | [8] |
| Compound 4 | Biochemical Assay | Ki | 0.002 | [8] |
| pTyr peptide 11 | Isothermal Titration Calorimetry | Kd | 0.385 ± 0.041 | [12] |
| pTz peptide 16 | Isothermal Titration Calorimetry | Kd | 719 ± 28 | [12] |
| pTyr peptide 11 | Fluorescence Polarization | IC50 | 0.442 ± 0.080 | [12] |
| pTz peptide 16 | Fluorescence Polarization | IC50 | 363 ± 15 | [12] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the Grb2 SH2 domain.[13][14] The change in polarization of the emitted light upon binding is monitored.
Experimental Workflow:
References
- 1. GRB2 Gene: Function, Signaling Pathways, and Role in Disease [learn.mapmygenome.in]
- 2. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grb2 [collab.its.virginia.edu]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. ppi.fli-leibniz.de [ppi.fli-leibniz.de]
- 7. Novel peptide inhibitors for Grb2 SH2 domain and their detection by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small nonphosphorylated Grb2-SH2 domain antagonists evaluated by surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Grb2 SH2 Domain Inhibitor 1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signal transduction.[1][2] It plays a pivotal role by linking activated receptor tyrosine kinases (RTKs) to downstream signaling cascades, most notably the Ras/MAPK and PI3K-Akt pathways, which are fundamental regulators of cell proliferation, differentiation, survival, and migration.[1][3] In many cancers, the dysregulation of these pathways, often due to overactive RTKs, leads to uncontrolled cell growth.[1] Grb2 facilitates this signaling by using its central Src homology 2 (SH2) domain to bind to specific phosphotyrosine motifs on activated receptors or docking proteins.[2][4][5]
Grb2 SH2 domain inhibitor 1 represents a class of agents designed to specifically disrupt this crucial protein-protein interaction.[2][4] By competitively binding to the Grb2 SH2 domain, the inhibitor prevents the recruitment of Grb2 to activated receptors, thereby blocking the entire downstream signaling cascade.[1] This targeted disruption can lead to reduced cell proliferation, induction of apoptosis (programmed cell death), and inhibition of cell motility in cancer cells, making Grb2 an attractive target for novel cancer therapeutics.[1][6][7] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.
Mechanism of Action
Upon stimulation by a growth factor (e.g., EGF, HGF), receptor tyrosine kinases dimerize and autophosphorylate specific tyrosine residues. The Grb2 SH2 domain recognizes and binds to these phosphotyrosine sites, specifically the pYXN motif.[3][5] This interaction recruits the Grb2-SOS complex to the cell membrane. SOS, a guanine nucleotide exchange factor, then activates Ras, triggering the Raf-MEK-ERK (MAPK) signaling cascade, which ultimately promotes gene expression related to cell growth and survival.[1][8]
This compound acts as a competitive antagonist at the phosphotyrosine binding site of the Grb2 SH2 domain, effectively uncoupling RTK activation from Ras activation and subsequent downstream signaling.
Caption: Grb2 signaling pathway and point of inhibition.
Quantitative Data Summary
The efficacy of Grb2 SH2 domain inhibitors can vary significantly based on the specific chemical structure of the inhibitor and the genetic background of the cell line being tested. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency. Below is a summary of reported IC50 values for various Grb2 SH2 domain inhibitors in different cancer cell lines. This data provides a reference for determining appropriate concentration ranges for initial experiments.
| Inhibitor/Compound | Cell Line | Assay Type | Reported IC50 | Reference |
| Compound 1 | HTB-26 (Breast Cancer) | Crystal Violet | 10 - 50 µM | [9] |
| Compound 1 | PC-3 (Prostate Cancer) | Crystal Violet | 10 - 50 µM | [9] |
| Compound 1 | HepG2 (Liver Cancer) | Crystal Violet | 10 - 50 µM | [9] |
| Compound 1 | HCT116 (Colon Cancer) | Crystal Violet | 22.4 µM | [9] |
| Compound 2 | HCT116 (Colon Cancer) | Crystal Violet | 0.34 µM | [9] |
| Non-phosphorus mimetic 20f | N/A | Biochemical Assay | 1.3 µM | [10] |
| Non-phosphorus mimetic 18f | N/A | Biochemical Assay | 6.7 µM | [10] |
| Peptide-based inhibitor | N/A | Biochemical Assay | 8.64 µM | [2] |
Note: "Compound 1" and "Compound 2" are distinct chemical entities as described in the cited literature and serve as examples of Grb2 pathway inhibitors. Efficacy in cell-based assays depends on cell permeability, which can differ between compounds.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound in cell-based assays.
Caption: General experimental workflow for cell-based assays.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration to calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed approximately 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., at its IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to verify the mechanism of action by assessing the phosphorylation status of key downstream proteins like ERK.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound
-
Growth factor (e.g., EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Culture and Serum Starvation: Seed cells to reach 70-80% confluency. Serum-starve the cells overnight in a low-serum (e.g., 0.5%) medium to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound at the desired concentration for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 10-15 minutes) to induce pathway activation.
-
Cell Lysis: Immediately place the plates on ice, wash with cold PBS, and add RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., β-actin).
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, comparing treated versus untreated samples.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution structure of the Grb2 SH2 domain complexed with a high-affinity inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of potent and selective inhibitors of the Grb2 SH2 domain on cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AID 75194 - Inhibition of Growth factor receptor bound protein 2 SH2 domain binding in plasmon resonance binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Motility and Invasion with Grb2 SH2 Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Grb2 SH2 domain inhibitors as valuable research tools for investigating the molecular mechanisms of cell motility and invasion, critical processes in cancer metastasis.
Introduction to Grb2 and Its Role in Cell Motility
Growth factor receptor-bound protein 2 (Grb2) is a ubiquitously expressed 25 kDa adaptor protein that plays a pivotal role in intracellular signal transduction.[1][2] It is a key mediator linking activated cell surface receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), to downstream signaling pathways that regulate cell proliferation, differentiation, and motility.[1][3] Grb2 consists of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains. The SH2 domain binds to specific phosphotyrosine residues on activated receptors, while the SH3 domains recruit proline-rich motifs on downstream effector proteins like Son of Sevenless (SOS), a guanine nucleotide exchange factor that activates the Ras/MAPK cascade.[1][4][5]
Beyond the canonical Ras/MAPK pathway, Grb2 is a critical node in signaling networks that control the actin cytoskeleton, a key determinant of cell motility.[1] Grb2 can interact with focal adhesion kinase (FAK) and p21-activated kinases (PAKs), which are central regulators of focal adhesion dynamics and lamellipodia formation, respectively.[1][6][7] By orchestrating these interactions, Grb2 contributes significantly to the complex processes of cell migration and invasion, making it an attractive target for therapeutic intervention in cancer.[1][8]
Grb2 SH2 Domain Inhibitors as Research Tools
Inhibitors targeting the Grb2 SH2 domain are powerful tools to dissect the specific contributions of Grb2-mediated signaling in cell motility and invasion. These inhibitors function by competitively blocking the interaction between the Grb2 SH2 domain and its phosphotyrosine binding partners, thereby disrupting the downstream signaling cascades that promote cell movement.
This document focuses on the application of "Grb2 SH2 domain inhibitor 1," a conformationally restricted cyclic cell-penetrating peptide, and other well-characterized synthetic antagonists for which quantitative data is available.[9]
Data Presentation: Efficacy of Grb2 SH2 Domain Inhibitors
The following tables summarize the quantitative effects of various Grb2 SH2 domain inhibitors on cell motility and invasion.
Table 1: Inhibition of Cell Migration by Synthetic Grb2 SH2 Domain Antagonist C90
| Cell Line | Assay Type | Chemoattractant | Inhibitor | IC50 | Reference |
| PC3M (Metastatic Prostate Cancer) | Transwell Migration | HGF (50 ng/mL) | C90 | 150 nmol/L | [8] |
| B16 (Melanoma) | Transwell Migration | 10% Serum | C90 | 650 nmol/L | [8] |
Table 2: Inhibition of Cell Scattering by Grb2 SH2 Domain Inhibitor CGP78850
| Cell Line | Assay Type | Stimulus | Inhibitor | Concentration for Complete Inhibition | Reference |
| A431 (Epidermoid Carcinoma) | Cell Scattering | HGF | CGP78850 | 100 µM | [10] |
| MDCK (Canine Kidney Epithelial) | Cell Scattering | HGF | CGP78850 | 100 µM | [10] |
Table 3: Inhibition of HGF-Stimulated Cell Motility and Invasion by a Grb2 SH2 Domain Antagonist
| Cellular Process | Inhibitor | ED50 | Reference |
| Cell Motility | Synthetic Antagonist | ≤ 30 nM | |
| Matrix Invasion | Synthetic Antagonist | ≤ 30 nM |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Grb2 signaling in cell motility.
Caption: Wound healing (scratch) assay workflow.
Caption: Transwell invasion assay workflow.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
This protocol is designed to assess the effect of a Grb2 SH2 domain inhibitor on the two-dimensional migration of adherent cells.
Materials:
-
Adherent cell line of interest (e.g., MDA-MB-231, A431)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Grb2 SH2 domain inhibitor (e.g., "this compound" or a synthetic antagonist)
-
12- or 24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, which can confound migration results.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducible results.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Inhibitor Treatment: Add fresh medium (serum-free or low serum) containing the desired concentration of the Grb2 SH2 domain inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Image Acquisition (T=0): Immediately after adding the inhibitor, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the image to ensure the same field is imaged at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Transwell Assay for Cell Migration and Invasion
This protocol allows for the quantification of chemotactic cell migration (through an uncoated porous membrane) and invasion (through a membrane coated with extracellular matrix).
Materials:
-
Cell line of interest (e.g., PC3M, B16, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% Fetal Bovine Serum (FBS), HGF)
-
Grb2 SH2 domain inhibitor
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope with a camera
Procedure:
-
Preparation of Transwell Inserts:
-
Migration Assay: No coating is required.
-
Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell insert and incubate at 37°C for at least 1 hour to allow for gelation.
-
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Inhibitor Pre-treatment (Optional): The cell suspension can be pre-incubated with the Grb2 SH2 domain inhibitor or vehicle control for a specified time (e.g., 30-60 minutes) before seeding.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100-200 µL of the cell suspension (with or without the inhibitor) to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for your cell line (typically 12-48 hours).
-
Removal of Non-migrated/Non-invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated/non-invaded cells.
-
Fixation and Staining:
-
Fix the cells that have migrated/invaded to the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the insert with PBS.
-
Stain the cells by immersing the insert in a staining solution for 10-20 minutes.
-
Gently wash the insert with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the insert to air dry.
-
Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.
-
Calculate the average number of migrated/invaded cells per field. The results can be expressed as a percentage of the control.
-
References
- 1. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRB2 - Wikipedia [en.wikipedia.org]
- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 4. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grb2-SH3 ligand inhibits the growth of HER2+ cancer cells and has antitumor effects in human cancer xenografts alone and in combination with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Grb2-Mediated Integrin-Stimulated Signaling Pathways to ERK2/Mitogen-Activated Protein Kinase: Summation of Both c-Src- and Focal Adhesion Kinase-Initiated Tyrosine Phosphorylation Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin-mediated signal transduction linked to Ras pathway by GRB2 binding to focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for Grb2 SH2 Domain Inhibitors Using a Fluorescence Anisotropy Competition Assay
References
- 1. GRB2 Gene: Function, Signaling Pathways, and Role in Disease [learn.mapmygenome.in]
- 2. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grb2 [collab.its.virginia.edu]
- 5. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cvinegoni.github.io [cvinegoni.github.io]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Generating and validating renewable affimer protein binding reagents targeting SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Grb2 Inhibition using Immunoprecipitation-Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing immunoprecipitation-western blot (IP-WB) to assess the inhibition of Growth factor receptor-bound protein 2 (Grb2), a key adaptor protein in cellular signaling pathways.
Introduction to Grb2 and Its Role in Signal Transduction
Growth factor receptor-bound protein 2 (Grb2) is a crucial adaptor protein involved in signal transduction cascades, particularly those initiated by receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1][2][3] Grb2 is composed of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains.[2][4] The SH2 domain specifically recognizes and binds to phosphorylated tyrosine residues on activated receptors, while the SH3 domains recruit proline-rich proteins, most notably the Son of Sevenless (SOS) guanine nucleotide exchange factor.[1][3][4] This recruitment of SOS to the plasma membrane facilitates the activation of Ras, a small GTPase, which in turn triggers downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cell proliferation, differentiation, and survival.[1][3][5] Given its central role, Grb2 is a significant target for therapeutic intervention in various diseases, including cancer.
Principle of Immunoprecipitation-Western Blot (IP-WB) for Assessing Grb2 Inhibition
Immunoprecipitation (IP) is a technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to it.[6][7] When the goal is to study protein-protein interactions, this technique is often referred to as co-immunoprecipitation (co-IP), where the entire protein complex bound to the bait protein is pulled down.[7]
Following immunoprecipitation, Western blotting (WB) is used to detect and quantify the "prey" protein(s) that have co-precipitated with the bait.[6] In the context of Grb2 inhibition, IP can be used to pull down a protein that Grb2 interacts with (e.g., EGFR), and then WB can be used to probe for the amount of Grb2 that was bound to it. A successful Grb2 inhibitor will disrupt this interaction, leading to a decrease in the amount of Grb2 detected in the western blot.
Grb2 Signaling Pathway
The following diagram illustrates the canonical Grb2-mediated signaling pathway initiated by EGFR activation.
Caption: Grb2-mediated EGFR signaling pathway.
Experimental Workflow for IP-WB
The diagram below outlines the major steps involved in an immunoprecipitation-western blot experiment to assess Grb2 inhibition.
Caption: Experimental workflow for IP-WB.
Quantitative Data on Grb2 Inhibition
The following tables summarize quantitative data from studies assessing the inhibition of Grb2 interactions.
Table 1: Effect of Small Molecule Inhibitors on EGFR-Grb2 Interaction
| Inhibitor | Cell Line | Concentration | Effect on EGFR-Grb2 Interaction | Reference |
| AG1478 | HeLa | 1 µM | Significantly inhibited Grb2 contrast 20 min after EGF stimulation.[8] | [8] |
| AG1478 | HeLa | 1 µM | Inhibited the increase of Grb2 fluorescence intensity in clusters by ~35%.[8] | [8] |
| Gefitinib | H1666+, PC9 | 100 nM | Suppression of EGFR–Grb2 interaction.[9] | [9] |
| Osimertinib | H1975 | 100 nM | Suppression of EGFR–Grb2 interaction.[9] | [9] |
Table 2: Effect of Grb2 Depletion on EGFR-Mediated Endocytosis
| Method | Cell Line | Effect | Reference |
| Grb2 siRNA | HeLa | 60% decrease in the rate of 125I-EGF endocytosis.[10][11] | [10][11] |
Detailed Experimental Protocol: Immunoprecipitation of EGFR and Western Blot for Grb2
This protocol describes the co-immunoprecipitation of EGFR to assess its interaction with Grb2 following treatment with a potential inhibitor.
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
Cell line of interest (e.g., A431, HeLa)
-
Grb2 inhibitor of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Protein A/G agarose or magnetic beads
-
Primary antibody for IP: anti-EGFR antibody
-
Primary antibody for WB: anti-Grb2 antibody
-
Secondary antibody for WB: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Wash buffer: TBST
-
Enhanced chemiluminescence (ECL) substrate
-
Microcentrifuge
-
Rocking platform or rotator
-
SDS-PAGE and Western blotting equipment
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the Grb2 inhibitor at various concentrations and for desired time points. Include a vehicle-only control.
-
If studying growth factor-dependent interactions, serum-starve cells before stimulation with the appropriate ligand (e.g., EGF).[8]
-
-
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Pre-clearing the Lysate (Optional): [13]
-
To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
-
-
Take a small aliquot of the lysate to serve as the "input" control for the western blot.
-
To the remaining lysate (typically 500 µg - 1 mg of total protein), add the anti-EGFR antibody. The optimal antibody concentration should be determined empirically, but a starting point is 1-5 µg.
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture: [13][14]
-
Add an appropriate amount of pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rocking for 1-2 hours at 4°C.
-
-
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer or a wash buffer of choice. With each wash, resuspend the beads and then pellet them.
-
-
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the eluted samples and the "input" control onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Grb2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. A decrease in the Grb2 band intensity in the immunoprecipitated samples from inhibitor-treated cells compared to the control indicates inhibition of the EGFR-Grb2 interaction.
-
Controls for a Robust Experiment
-
Input Control: A sample of the total cell lysate should be run on the western blot to show the total amount of the prey protein (Grb2) present in the starting material.[6]
-
IgG Control: A parallel immunoprecipitation should be performed with a non-specific IgG of the same isotype as the primary IP antibody to control for non-specific binding of proteins to the antibody and/or the beads.[6]
-
Positive and Negative Controls: Use cell lines or treatment conditions where the interaction is known to be present or absent, respectively.
By following these detailed protocols and application notes, researchers can effectively utilize immunoprecipitation-western blotting to investigate and quantify the inhibition of Grb2 protein-protein interactions, aiding in the development of novel therapeutics targeting this critical signaling node.
References
- 1. researchgate.net [researchgate.net]
- 2. GRB2 [collab.its.virginia.edu]
- 3. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. Quantification and Kinetic Analysis of Grb2-EGFR Interaction on Micro-Patterned Surfaces for the Characterization of EGFR-Modulating Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Grb2 Regulates Internalization of EGF Receptors through Clathrin-coated Pits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. scbt.com [scbt.com]
- 14. Immunoprecipitation Workflow | Proteintech Group [ptglab.com]
- 15. content.protocols.io [content.protocols.io]
Application Notes and Protocols for the Use of Grb2 SH2 Domain Inhibitors in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling pathways that regulate cell proliferation, differentiation, and migration.[1][2] Comprised of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains, Grb2 acts as a molecular bridge, linking activated receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR to downstream signaling cascades, most notably the Ras/MAPK and PI3K/Akt pathways.[3][4][5] In many cancers, the overexpression or constitutive activation of RTKs leads to dysregulated Grb2-mediated signaling, promoting uncontrolled cell growth and metastasis.[1][3] Consequently, inhibiting the function of Grb2, particularly the interaction of its SH2 domain with phosphorylated tyrosine residues on activated receptors, represents a promising therapeutic strategy for cancer.[6][7]
These application notes provide a summary of the preclinical use of Grb2 SH2 domain inhibitors in animal models of cancer, based on available literature. Due to the limited public data on a single, universally studied "Grb2 SH2 domain inhibitor 1," this document synthesizes information from various reported inhibitors of this class to provide a comprehensive overview and generalized protocols.
Grb2 Signaling Pathway in Cancer
The Grb2 protein is a key transducer of signals from activated RTKs at the cell surface to intracellular pathways that drive oncogenesis. Upon ligand binding, RTKs dimerize and autophosphorylate specific tyrosine residues. The Grb2 SH2 domain recognizes and binds to these phosphotyrosine motifs, recruiting Grb2 to the activated receptor complex. The SH3 domains of Grb2 then recruit other signaling proteins, such as the guanine nucleotide exchange factor Son of Sevenless (SOS), which in turn activates Ras. Activated Ras initiates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in cell proliferation and survival.[3][4]
References
- 1. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Grb2 in Cancer and Peptides as Grb2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 6. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grb2 SH2 domain-binding peptide analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based ELISA for Grb2 SH2 Domain Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signal transduction cascades.[1] It plays a pivotal role in linking activated receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), to downstream signaling pathways, most notably the Ras/MAPK pathway.[2][3] This connection is fundamental for various cellular processes, including proliferation, differentiation, and migration.[1][3]
The Grb2 protein consists of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains.[2] The SH2 domain specifically recognizes and binds to phosphorylated tyrosine residues on activated RTKs.[3] This interaction is the initial and crucial step for the assembly of signaling complexes that lead to the activation of downstream pathways.[3] Dysregulation of Grb2-mediated signaling is implicated in various diseases, particularly in cancer, where it can contribute to uncontrolled cell growth and metastasis.[2][4]
Consequently, the Grb2 SH2 domain has emerged as an attractive target for the development of therapeutic inhibitors.[1] Blocking the interaction between the Grb2 SH2 domain and phosphorylated RTKs presents a promising strategy for attenuating oncogenic signaling. To identify and characterize such inhibitors, robust and high-throughput screening assays are essential.
This document provides detailed application notes and protocols for the development and implementation of a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) for screening inhibitors of the Grb2 SH2 domain. This in-cell ELISA format offers a physiologically relevant context by assessing the protein-protein interaction within a cellular environment, allowing for the simultaneous evaluation of compound efficacy and cell permeability.[5] The assay described herein focuses on the inhibition of the Grb2 interaction with activated EGFR in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.
Signaling Pathway Diagram
Caption: Grb2-mediated EGFR signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the cell-based ELISA.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| A431 human epidermoid carcinoma cell line | ATCC | CRL-1555 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 96-well tissue culture-treated plates | Corning | 3596 |
| Recombinant Human EGF | R&D Systems | 236-EG |
| Formaldehyde, 37% | Sigma-Aldrich | F8775 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Anti-phospho-EGFR (Tyr1068) antibody | Cell Signaling Technology | 3777 |
| Anti-EGFR antibody (for normalization) | Cell Signaling Technology | 4267 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | 7074 |
| TMB Substrate | Cell Signaling Technology | 7004 |
| STOP Solution | Cell Signaling Technology | 7002 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| Grb2 SH2 Domain Inhibitor (Positive Control) | - | - |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Seeding
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and resuspend in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 20,000 cells/well.[6]
-
Incubate the plate overnight at 37°C to allow for cell attachment.
Compound Treatment and EGF Stimulation
-
The following day, gently aspirate the culture medium.
-
Wash the cells once with 200 µL of sterile PBS.
-
Add 100 µL of serum-free DMEM to each well and incubate for 4-6 hours to starve the cells.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in serum-free DMEM. The final DMSO concentration should not exceed 0.5%.
-
Aspirate the starvation medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate for 1-2 hours at 37°C.
-
Prepare a 2X working solution of EGF in serum-free DMEM (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
Add 100 µL of the 2X EGF solution to all wells except for the unstimulated control wells (add 100 µL of serum-free DMEM to these).
-
Incubate the plate at 37°C for 10-15 minutes to stimulate EGFR phosphorylation.
Cell Fixation, Permeabilization, and Blocking
-
Aspirate the medium and immediately add 100 µL of 4% formaldehyde in PBS to each well to fix the cells.[7]
-
Incubate for 20 minutes at room temperature.
-
Aspirate the fixing solution and wash the wells three times with 200 µL of PBS.
-
Add 100 µL of permeabilization buffer (0.1% Triton X-100 in PBS) to each well.[8]
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash three times with 200 µL of PBS.
-
Add 200 µL of blocking buffer (3% BSA in PBS with 0.1% Tween 20) to each well.
-
Incubate for 1-2 hours at room temperature with gentle agitation.[9]
Antibody Incubation
-
Aspirate the blocking buffer.
-
Add 100 µL of the primary antibody (e.g., anti-phospho-EGFR Tyr1068) diluted in blocking buffer (e.g., 1:1000 dilution, to be optimized) to each well. For normalization, a parallel set of wells can be incubated with an anti-total EGFR antibody.
-
Incubate overnight at 4°C with gentle agitation.[10]
-
Aspirate the primary antibody solution and wash the wells four times with 200 µL of TBST.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:2000 dilution, to be optimized), to each well.
-
Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.[10]
Signal Detection and Measurement
-
Aspirate the secondary antibody solution and wash the wells five times with 200 µL of TBST.
-
Add 100 µL of TMB substrate to each well.[7]
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of STOP solution to each well to terminate the reaction.[7]
-
Immediately read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
Data Normalization
To account for variations in cell number per well, the absorbance values from the anti-phospho-EGFR wells should be normalized to the absorbance values from the anti-total EGFR wells or to a cell staining dye like Janus Green.[8][11]
Normalized Signal = (Absorbance pEGFR) / (Absorbance total EGFR)
IC50 Determination
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated (vehicle-treated) control. % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated)]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.[5]
Example Quantitative Data
The following tables summarize example data for known Grb2 inhibitors and typical assay parameters.
Table 1: IC50 Values of Grb2 Inhibitors
| Compound | Target Domain | Assay Type | IC50 Value | Reference |
| Ligand 12 (peptide) | Grb2 SH2 | ELISA Binding Assay | 1.68 nM | [12] |
| Dihydro-s-triazine derivative | Grb2 SH3C | Competition Assay | 320 µM | [13] |
| CGP78850 | Grb2 SH2 | Cell Motility Assay | Effective at 10-100 µM | [14][15] |
Table 2: Recommended Assay Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Line | A431 | High EGFR expression |
| Seeding Density | 10,000 - 30,000 cells/well | Optimize for your specific conditions |
| EGF Stimulation | 100 ng/mL for 10-15 min | Titrate for optimal pEGFR signal |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate for optimal signal-to-noise ratio |
| Secondary Antibody Dilution | 1:1000 - 1:5000 | Titrate for optimal signal-to-noise ratio |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or BSA concentration. |
| Non-specific antibody binding | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Inefficient cell stimulation | Confirm EGF activity and optimize concentration/time. |
| Low primary antibody concentration | Use a higher concentration of the primary antibody. | |
| Inactive HRP enzyme or substrate | Use fresh reagents. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. |
| "Edge effect" during incubation | Use a humidified incubator and ensure even temperature distribution. | |
| Inconsistent pipetting | Use calibrated pipettes and consistent technique. |
References
- 1. GRB2: A dynamic adaptor protein orchestrating cellular signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human GRB2 heterozygous knockout A-431 cell line (ab276085) | Abcam [abcam.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. assaybiotechnology.com [assaybiotechnology.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In-cell ELISA protocol | Abcam [abcam.com]
- 9. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. EGFR (phospho Tyr869) Cell Based ELISA Kit (A102331) [antibodies.com]
- 12. AID 75191 - Inhibition of Growth factor receptor-bound protein 2 (Grb2) SH2 domain binding by ELISA - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Novel inhibitors of a Grb2 SH3C domain interaction identified by a virtual screen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of potent and selective inhibitors of the Grb2 SH2 domain on cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cell Permeability of Cyclic Peptide Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the improvement of cell permeability for cyclic peptide inhibitors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My cyclic peptide shows high target affinity in vitro but has poor permeability in a PAMPA assay. What are my initial steps?
Answer: Poor permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) suggests issues with passive diffusion across a lipid membrane. This is a common challenge in cyclic peptide development.[1] Here’s a troubleshooting workflow:
-
Analyze Physicochemical Properties: Traditional "Rule of Five" guidelines are often not successful in predicting the cell membrane permeability of macrocyclic peptides.[2] Instead, evaluate properties more relevant to macrocycles, such as the Polar Surface Area (PSA), particularly 3D PSA, which accounts for the molecule's conformation.[3][4]
-
Favor Intramolecular Hydrogen Bonds (IMHBs): The ability of a cyclic peptide to form internal hydrogen bonds is critical. This process shields the polar amide groups of the peptide backbone from the hydrophobic lipid bilayer, reducing the energy penalty of membrane crossing.[5] This is often referred to as the "chameleon" effect, where the peptide adopts a "closed" conformation in a hydrophobic environment.[5]
-
Introduce N-methylation: Systematically replace amide protons (N-H) with N-methyl groups. This is a powerful strategy for several reasons:
Below is a decision-making workflow for addressing poor initial permeability.
Caption: Fig 1. Workflow for Troubleshooting Poor Permeability (Within 100 characters)
Question: I introduced N-methylation, and while permeability increased, the peptide's binding affinity to its target was completely lost. What should I do next?
Answer: This is a common trade-off. The conformational changes induced by N-methylation that favor permeability can simultaneously disrupt the conformation required for target binding.[2]
-
Strategy 1: Systematic N-methylation Scan: Instead of permethylation, perform a systematic scan by N-methylating each amino acid position one at a time. This allows you to identify specific locations where methylation enhances permeability without destroying binding. The Lokey group, for example, created a library of cyclic hexapeptides with varying degrees of N-methylation to test their passive membrane diffusion rates.[7]
-
Strategy 2: Focus on Side-Chain Alterations: Shift your focus from backbone modification to side-chain alterations. Replacing polar side chains with more lipophilic ones can improve permeability without altering the backbone conformation critical for binding events.[2]
-
Strategy 3: Combine Strategies: Consider combining a less disruptive backbone modification (e.g., a single D-amino acid to stabilize a turn) with a side-chain modification. The goal is to find a balance that improves drug-like properties while maintaining target affinity.[2]
Question: My cyclic peptide is highly polar due to several charged residues essential for target binding. How can I improve its permeability?
Answer: Masking polarity is key. While the charged residues are necessary, their effects can be mitigated.
-
Introduce Flanking Lipophilic Residues: Add hydrophobic or alkylated amino acids adjacent to the critical charged residues. This can help shield the polar groups from the lipid environment.
-
Utilize Asparagine or D-Amino Acids: Systematically replacing certain residues with asparagine or D-amino acids has been shown to convert polar peptides into more cell-permeable molecules.[8] These modifications can induce specific turns and conformations that help form intramolecular hydrogen bonds, effectively hiding the polar backbone.
-
Prodrug Approach (Advanced): Consider masking the charged groups with cleavable lipophilic moieties. These moieties would be removed by intracellular enzymes (e.g., esterases) to release the active, charged peptide at its site of action.
Frequently Asked Questions (FAQs)
What are the primary molecular strategies for improving the cell permeability of cyclic peptides?
The main goal of these strategies is to reduce the desolvation energy penalty required for the peptide to enter the hydrophobic cell membrane. This is typically achieved by minimizing the polar surface area and promoting the formation of intramolecular hydrogen bonds (IMHBs).
-
Backbone N-methylation: Reduces the number of hydrogen bond donors and can pre-organize the peptide into a permeable conformation.[1][6]
-
Incorporation of D-amino acids: Can induce beta-turns and stabilize conformations favorable for IMHB formation.[2]
-
Side-chain modification: Increasing lipophilicity through side-chain alkylation or replacing polar side chains can enhance membrane association.[2]
-
Amide-to-Ester/Thioamide Substitution: Replacing a backbone amide bond with an ester or thioamide bond can reduce the number of hydrogen bond donors and influence conformation.[5]
-
Incorporation of γ-amino acids: These non-natural amino acids can promote the formation of transannular hydrogen bonds, shielding polar groups and improving permeability.[3]
The diagram below illustrates how a cyclic peptide must pass through the cell membrane to reach an intracellular target.
Caption: Fig 2. Pathway of a Cyclic Peptide to an Intracellular Target (Within 100 characters)
How does cyclization itself impact permeability compared to a linear precursor?
Cyclization is a foundational strategy for improving drug-like properties. Compared to their linear counterparts, cyclic peptides generally show enhanced permeability.[1][4]
-
Reduced Conformational Flexibility: Cyclization limits the number of possible conformations, making it more likely for the peptide to adopt a membrane-permeable state.[2]
-
Lower Desolvation Penalty: By pre-organizing the peptide, cyclization facilitates the formation of intramolecular hydrogen bonds that shield polar amide groups, lowering the energy barrier for entering the lipid bilayer.[7]
-
Reduced Hydrodynamic Size: Cyclization can lead to a more compact structure, which can also favor permeability.[1]
A study directly comparing a cyclic decapeptide to its acyclic precursor found a nearly 9-fold increase in permeability for the cyclized version, despite similar physicochemical properties.[4]
| Compound | Permeability (RRCK, 10⁻⁶ cm s⁻¹) |
| Acyclic Decapeptide | 0.6 |
| Cyclic Decapeptide | 5.4 |
| Cyclosporine A (Control) | 5.6 |
| Table 1: Impact of Cyclization on Permeability. Data from[4]. |
What are the standard experimental assays to measure cell permeability?
Several assays are used, each providing different information. They are often used in a tiered approach.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is excellent for early-stage screening to assess a compound's intrinsic ability to cross a lipid barrier.[2][9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelium. It provides information on passive diffusion, active transport, and efflux mechanisms.[3]
-
Madin-Darby Canine Kidney (MDCK) Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells. It is also widely used to assess permeability and the potential for active transport and efflux.[5]
-
Ralph Russ Canine Kidney (RRCK) Assay: Another cell-based assay used to determine permeability values.[1][4]
The general workflow for a PAMPA experiment is outlined below.
References
- 1. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone <i>N</i>-Methylation as A Useful Tool - ProQuest [proquest.com]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
minimizing off-target effects of Grb2 SH2 domain inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Grb2 SH2 Domain Inhibitor 1. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.
Troubleshooting Guides
Problem: Unexpected Phenotype or Suspected Off-Target Effects
When using this compound, observing an unexpected cellular phenotype that does not align with the known functions of Grb2 signaling can be concerning. This may indicate that the inhibitor is interacting with unintended targets. This guide provides a systematic approach to troubleshooting these potential off-target effects.
Initial Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to verify that the inhibitor is binding to Grb2 at the intended concentration in your experimental system.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the observed phenotype is dose-dependent. Off-target effects may occur at higher concentrations.
-
Use a Negative Control: A structurally similar but inactive version of the inhibitor, if available, can help differentiate between on-target and off-target effects.
-
Orthogonal Approaches: Use an alternative method to inhibit Grb2 function, such as siRNA or shRNA-mediated knockdown, to see if it recapitulates the phenotype observed with the inhibitor.[1][2]
Workflow for Investigating Off-Target Effects:
Quantitative Data on Inhibitor Selectivity
While specific selectivity panel data for "this compound" is not publicly available, the following table provides a representative example of the type of data you should aim to generate. This table showcases the binding affinity of a hypothetical Grb2 SH2 inhibitor against a panel of other SH2 domains. A higher Ki or Kd value indicates weaker binding and thus higher selectivity for Grb2.
| SH2 Domain | Binding Affinity (Ki, nM) | Fold Selectivity vs. Grb2 |
| Grb2 | 15 | 1 |
| Shc | 850 | 57 |
| PLCγ1 (N-SH2) | >10,000 | >667 |
| PLCγ1 (C-SH2) | >10,000 | >667 |
| STAT3 | >10,000 | >667 |
| Src | >10,000 | >667 |
Note: This data is representative. Researchers should perform their own selectivity profiling for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Grb2 is an adaptor protein that plays a critical role in signal transduction by linking activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the Ras/MAPK pathway.[3][4][5] The SH2 domain of Grb2 specifically recognizes and binds to phosphotyrosine residues on activated RTKs.[5] this compound is designed to competitively bind to the Grb2 SH2 domain, thereby preventing its interaction with phosphorylated RTKs and inhibiting downstream signaling.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Grb2-mediated activation of MAPK signal transduction suppresses NOR1/CB1954-induced cytotoxicity in the HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRB2 [collab.its.virginia.edu]
- 4. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
Grb2 SH2 domain inhibitor 1 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grb2 SH2 domain inhibitor 1. The information is designed to address common issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a conformationally restricted cyclic cell-penetrating peptide (CPP).[1][2] It is designed to competitively block the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is an adaptor protein crucial for intracellular signal transduction, linking activated receptor tyrosine kinases (RTKs) to downstream pathways, most notably the Ras/MAPK pathway.[3][4][5] By inhibiting the Grb2 SH2 domain, this peptide prevents the recruitment of Grb2 to phosphorylated tyrosine residues on activated receptors, thereby disrupting the formation of signaling complexes and inhibiting downstream signaling cascades involved in cell proliferation, differentiation, and migration.[5][6]
Q2: What are the recommended storage and reconstitution conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. For reconstitution, use a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) or sterile water. To avoid precipitation when adding to aqueous-based cell culture media, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it further in the media. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: How stable is this compound in cell culture media?
Q4: In which cell lines has the effect of Grb2 inhibition been studied?
A4: The role of Grb2 and the effects of its inhibition have been investigated in various cancer cell lines. For example, studies have been conducted in human breast cancer cell lines, the HepG2 human liver cancer cell line, and B-cell lines.[10][11] The choice of cell line will depend on the specific research question and the signaling pathways of interest.
Troubleshooting Guide
This guide addresses common problems that may arise when using this compound in cell culture experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inhibitor appears to be inactive or shows reduced potency. | 1. Degradation of the inhibitor: The peptide may be degrading in the cell culture medium, especially in the presence of serum over long incubation times. 2. Improper storage or handling: Repeated freeze-thaw cycles or improper storage can lead to degradation. 3. Suboptimal inhibitor concentration: The concentration used may be too low to effectively inhibit the target. | 1. Assess stability: Determine the half-life of the inhibitor in your specific cell culture medium (see protocol below). Consider using serum-free or low-serum media if compatible with your cells. Replenish the inhibitor with fresh media at regular intervals for long-term experiments. 2. Follow storage guidelines: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[7] 3. Perform a dose-response curve: Titrate the inhibitor across a range of concentrations to determine the optimal effective concentration (e.g., IC50) for your specific cell line and experimental conditions.[12] |
| High levels of cell death or cytotoxicity observed. | 1. Inhibitor concentration is too high: Supramaximal concentrations can lead to off-target effects and cytotoxicity.[13] 2. Solvent toxicity: The concentration of the reconstitution solvent (e.g., DMSO) may be too high. 3. Contaminants in the peptide preparation: Impurities from synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic.[7] | 1. Optimize inhibitor concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Control for solvent effects: Ensure the final solvent concentration is non-toxic for your cells (typically <0.5% for DMSO) and always include a vehicle control.[7] 3. Use high-purity inhibitor: Ensure the inhibitor is of high purity (e.g., >95% by HPLC). If TFA is a concern, consider obtaining a salt-exchanged version of the peptide.[7] |
| Inconsistent or variable results between experiments. | 1. Inconsistent experimental conditions: Variations in cell density, passage number, serum concentration, or incubation time can affect results. 2. Inhibitor precipitation: The inhibitor may precipitate out of solution when added to the aqueous culture medium. | 1. Standardize protocols: Maintain consistent experimental parameters across all replicates and experiments. 2. Ensure proper solubilization: When diluting a DMSO stock solution into aqueous media, do so gradually and with gentle mixing. Visually inspect for any signs of precipitation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of the peptide inhibitor in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium (with and without serum, as required for your experiments)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
-
Sterile microcentrifuge tubes
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
Procedure:
-
Prepare Inhibitor-Spiked Media:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium (e.g., DMEM + 10% FBS) with the inhibitor to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Aliquot the inhibitor-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one aliquot from the incubator.
-
To precipitate proteins and stop enzymatic degradation, add 3 volumes of cold acetonitrile to 1 volume of the media sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a reverse-phase HPLC column coupled to a mass spectrometer.
-
Develop a suitable gradient elution method using mobile phases such as water with 0.1% FA (Solvent A) and acetonitrile with 0.1% FA (Solvent B).
-
Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) over time.
-
-
Data Analysis:
-
Quantify the peak area of the intact inhibitor at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining inhibitor versus time to determine its stability profile and calculate its half-life (t½).
-
Visualizations
Caption: Grb2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining inhibitor stability in cell culture media.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 6. GRB2: A dynamic adaptor protein orchestrating cellular signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Cyclic Peptides for Lead Optimization - Peptide CRO - Creative Peptides [creative-peptides.com]
- 9. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Grb2 regulates B-cell maturation, B-cell memory responses and inhibits B-cell Ca2+ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. What to Avoid While Using Peptides: Must-Have Safety Rules - Oath Peptides [oathpeptides.com]
Technical Support Center: Enhancing the Bioavailability of Peptide-Based Grb2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on peptide-based inhibitors of the Growth factor receptor-bound protein 2 (Grb2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor bioavailability in peptide drug development.
Frequently Asked Questions (FAQs)
Q1: Why do my peptide-based Grb2 inhibitors show low bioavailability?
A1: Peptide-based drugs, including Grb2 inhibitors, often exhibit poor bioavailability due to several inherent challenges.[1][2] These include:
-
Enzymatic Degradation: Peptides are susceptible to rapid degradation by proteases in the gastrointestinal tract and blood plasma.[2]
-
Poor Membrane Permeability: The hydrophilic nature and often large size of peptides limit their ability to passively diffuse across cell membranes to reach intracellular targets like Grb2.[1]
-
Rapid Renal Clearance: Small peptides are often quickly cleared from the bloodstream by the kidneys, leading to a short in vivo half-life.[1]
-
Physicochemical Instability: Peptides can be prone to aggregation, oxidation, and hydrolysis, which can inactivate them.[2]
Q2: What are the primary strategies to improve the bioavailability of my Grb2 peptide inhibitor?
A2: Several strategies can be employed to overcome the challenges of poor peptide bioavailability. These can be broadly categorized as:
-
Chemical Modifications: Altering the peptide's structure to enhance stability and permeability. Common modifications include:
-
Cyclization: Creating a cyclic peptide structure can increase rigidity, improve resistance to proteases, and in some cases, enhance cell permeability.[3][4][5]
-
Stapling: Introducing a chemical brace ("staple") to lock the peptide in its bioactive alpha-helical conformation can improve stability, target affinity, and cell penetration.[6]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's hydrodynamic size, reducing renal clearance and protecting it from enzymatic degradation.[7][8][9]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at strategic positions can make the peptide less recognizable to proteases.[2]
-
-
Formulation Strategies: Encapsulating the peptide in a delivery vehicle to protect it and facilitate its transport to the target site. A common approach is the use of:
-
Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that encapsulate the peptide, protecting it from degradation and allowing for controlled release.[10]
-
-
Use of Additives:
Troubleshooting Guide
Scenario 1: My modified Grb2 peptide inhibitor has high in vitro affinity but low activity in cell-based assays.
-
Possible Cause: Poor cell permeability is a likely culprit. While a modification like cyclization might improve stability, it doesn't guarantee cell uptake.[12]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Conduct a cell permeability assay, such as the Caco-2 assay, to quantify the peptide's ability to cross a cell monolayer.
-
Enhance Cell Penetration:
-
Conjugate a Cell-Penetrating Peptide (CPP): Attach a known CPP sequence to your Grb2 inhibitor to facilitate its entry into cells.[13]
-
Introduce Cationic Residues: Strategically adding positively charged amino acids can sometimes improve cell uptake, though this needs to be balanced to avoid off-target toxicity.[12]
-
Optimize Stapling: The type and position of a hydrocarbon staple can significantly impact cell penetration. Experiment with different staple locations and chemistries.[14]
-
-
Scenario 2: My Grb2 peptide inhibitor shows good in vitro stability but is cleared rapidly in vivo.
-
Possible Cause: Rapid renal clearance is a common issue for small peptides.[1]
-
Troubleshooting Steps:
-
Increase Hydrodynamic Size:
-
Enhance Plasma Protein Binding: Modify the peptide to increase its binding to serum proteins, which can also reduce renal clearance.
-
Scenario 3: My PEGylated Grb2 inhibitor has a long circulation half-life but reduced in vivo efficacy.
-
Possible Cause: The PEG chain might be sterically hindering the interaction of the peptide with the Grb2 SH2 domain.[1][15]
-
Troubleshooting Steps:
-
Site-Specific PEGylation: If not already done, ensure the PEG chain is attached at a site distant from the key binding residues of the peptide.
-
Optimize PEG Size: Experiment with different molecular weights of PEG. A smaller PEG chain might be sufficient to improve pharmacokinetics without significantly compromising binding affinity.[1]
-
Use a Releasable Linker: Consider attaching the PEG chain via a linker that is cleaved in the target tissue, releasing the fully active peptide.
-
Scenario 4: I am having trouble with the synthesis and purification of my stapled Grb2 peptide.
-
Possible Cause: The incorporation of non-natural amino acids and the on-resin cyclization can be technically challenging.
-
Troubleshooting Steps:
-
Optimize Coupling Reactions: The bulky nature of the olefin-bearing amino acids used for stapling may require longer coupling times or more potent coupling reagents.
-
Ensure Complete Metathesis: The ring-closing metathesis reaction to form the staple may need to be repeated or performed with fresh catalyst to drive it to completion.
-
Purification Strategy: Stapled peptides can be more hydrophobic than their linear counterparts. You may need to adjust your HPLC gradient to achieve good separation.
-
Data Presentation
The following tables summarize quantitative data from a study on a bicyclic Grb2 SH2 domain inhibitor (BC1) compared to its monocyclic (G1) and linear counterparts. This data illustrates the significant improvements in potency and stability that can be achieved through structural rigidification.
Table 1: In Vitro Potency of Grb2 SH2 Domain Inhibitors
| Peptide | Sequence | Modification | IC50 (µM) for Grb2 SH2 | Fold Improvement vs. G1 |
| G1 | Ac-Cys-Glu-Tyr(PO3H2)-Asn-Val-Pro-Met-Leu-Trp-Gly-Cys-NH2 | Monocyclic (Disulfide) | 20 ± 2 | - |
| HT1 | Ac-Lys-Glu-Tyr(PO3H2)-Asn-Val-Pro-Met-Leu-Trp-Gly-Lys-NH2 | Linear | 6 ± 1 | 3.3x |
| BC1 | Ac-Cys-Lys -Glu-Tyr(PO3H2)-Asn-Val-Pro-Met-Asp -Trp-Gly-Cys-NH2 | Bicyclic (Lactam) | 0.35 ± 0.06 | ~57x |
Data adapted from "Peptide Bicycles that Inhibit the Grb2 SH2 Domain".
Table 2: Stability of Grb2 SH2 Domain Inhibitors in Human Serum
| Peptide | Modification | Percent Intact after 24h in Human Serum |
| G1 | Monocyclic (Disulfide) | 0% |
| BC1 | Bicyclic (Lactam) | 100% |
Data adapted from "Peptide Bicycles that Inhibit the Grb2 SH2 Domain".
Experimental Protocols
Protocol 1: Synthesis of a Stapled Grb2 Peptide Inhibitor
This protocol is a general guideline for the synthesis of a hydrocarbon-stapled peptide using Fmoc solid-phase peptide synthesis (SPPS).
-
Peptide Synthesis:
-
The linear peptide is synthesized on a Rink Amide resin using standard Fmoc-SPPS chemistry.
-
For the positions to be stapled (e.g., i and i+4), Fmoc-protected, olefin-bearing non-natural amino acids are used.
-
-
On-Resin Cyclization (Ring-Closing Metathesis):
-
The resin-bound peptide is swelled in an appropriate solvent (e.g., dichloromethane).
-
A solution of Grubbs' first-generation catalyst in the same solvent is added to the resin.
-
The reaction is allowed to proceed for 2-4 hours at room temperature. The process is often repeated with a fresh portion of catalyst to ensure complete cyclization.
-
-
Cleavage and Deprotection:
-
The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
-
Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
-
Protocol 2: Encapsulation of a Hydrophilic Grb2 Inhibitor in PLGA Nanoparticles
This protocol describes the double emulsion (w/o/w) solvent evaporation method for encapsulating a hydrophilic peptide into PLGA nanoparticles.
-
Preparation of the Primary Emulsion (w/o):
-
Dissolve the Grb2 peptide inhibitor in a small volume of aqueous buffer (e.g., 100 µL of 10 mM phosphate buffer, pH 7.4). This is the inner aqueous phase (w1).
-
Dissolve PLGA in a water-immiscible organic solvent like dichloromethane (DCM) (e.g., 100 mg PLGA in 2 mL DCM). This is the oil phase (o).
-
Add the inner aqueous phase to the oil phase and sonicate at high energy on an ice bath to form a stable water-in-oil emulsion.
-
-
Preparation of the Double Emulsion (w/o/w):
-
Prepare a larger volume of an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v PVA in water). This is the external aqueous phase (w2).
-
Add the primary emulsion to the external aqueous phase under vigorous stirring or sonication to form the double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate. This will cause the PLGA to precipitate, forming solid nanoparticles with the peptide encapsulated inside.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and any unencapsulated peptide.
-
-
Lyophilization and Storage:
-
Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 2% trehalose) and freeze-dry for long-term storage.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles by scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the encapsulation efficiency by quantifying the amount of unencapsulated peptide in the supernatant after centrifugation.
-
Visualizations
Signaling Pathway
Caption: The Grb2-mediated Ras/MAPK signaling cascade.
Experimental Workflow
Caption: Iterative workflow for Grb2 inhibitor development.
Logical Relationships
Caption: Logical map of bioavailability problems and solutions.
References
- 1. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. mdpi.com [mdpi.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Targeted Covalent Inhibition of Grb2-Sos1 Interaction through Proximity-Induced Conjugation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic peptidyl inhibitors of Grb2 and tensin SH2 domains identified from combinatorial libraries [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Development of polymeric–cationic peptide composite nanoparticles, a nanoparticle-in-nanoparticle system for controlled gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Bicycles that Inhibit the Grb2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Resistance to Grb2 SH2 Domain Inhibition
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Growth factor receptor-bound protein 2 (Grb2) SH2 domain inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Grb2 SH2 domain and why is it a therapeutic target?
A1: Growth factor receptor-bound protein 2 (Grb2) is a crucial adaptor protein in intracellular signaling.[1] It is composed of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains.[1][2] The primary function of the Grb2 SH2 domain is to recognize and bind to specific phosphotyrosine (pTyr) residues on activated receptor tyrosine kinases (RTKs), such as EGFR, and other phosphorylated adaptor proteins like Shc.[3][4][5] This binding event is a critical step in recruiting the Grb2-SOS complex to the cell membrane.[6] Son of Sevenless (SOS) is a guanine nucleotide exchange factor that, once localized to the membrane, activates Ras, a key GTPase.[3] The activation of Ras triggers the downstream Ras/Raf/MEK/ERK (MAPK) signaling cascade, which drives cellular proliferation, differentiation, and survival.[3][6]
Because this pathway is often hyperactivated in various cancers, the Grb2 SH2 domain represents a key node for therapeutic intervention.[5][6] Inhibiting the Grb2 SH2 domain is intended to block the initial recruitment step, thereby preventing Ras activation and suppressing oncogenic signaling.[5][7]
dot
Caption: Canonical Grb2 signaling pathway from RTK to ERK activation.
Q2: My Grb2 SH2 inhibitor shows high affinity in a biochemical assay but has poor efficacy in cell-based assays. What are the common causes?
A2: This is a frequent challenge, often stemming from the chemical nature of SH2 inhibitors, which typically mimic a negatively charged phosphotyrosine residue. Key causes include:
-
Poor Cell Permeability: The phosphate group or its mimetics are often highly charged at physiological pH, which severely limits their ability to cross the cell membrane.[8] Many potent inhibitors show poor cellular activity for this reason.[8]
-
Phosphatase Activity: Inside the cell, phosphotyrosine mimetics can be susceptible to cleavage by intracellular phosphatases, inactivating the inhibitor.
-
Off-Target Effects: The compound may interact with other cellular components, sequestering it away from Grb2 or causing toxicity that masks the intended effect.
-
Redundant Signaling Pathways: The targeted cells may have active bypass pathways that maintain downstream signaling (e.g., ERK activation) even when the Grb2-SOS link is disrupted. (See Section 2).
Q3: How can I experimentally verify that my inhibitor is engaging the Grb2 SH2 domain within the cell?
A3: Directly proving target engagement in cells is crucial. A recommended approach is to perform a co-immunoprecipitation (Co-IP) experiment.
-
Treat your cells (which express an activated RTK like EGFR) with your inhibitor or a vehicle control.
-
Lyse the cells and perform an immunoprecipitation (IP) for the activated RTK (e.g., anti-EGFR antibody).
-
Analyze the immunoprecipitated proteins by Western blot, probing for Grb2.
-
A successful inhibitor should reduce the amount of Grb2 that co-precipitates with the RTK, demonstrating that the inhibitor has disrupted their interaction.[5][7]
Section 2: Troubleshooting Guide for Acquired Resistance
Problem: Cells initially respond to the Grb2 SH2 inhibitor but develop resistance over time, resuming proliferation and downstream signaling.
This guide provides a logical workflow to investigate and potentially overcome acquired resistance.
dot ```dot digraph "Troubleshooting_Resistance" { graph [splines=ortho, size="7.6,!", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
start [label="Cells Develop Resistance\n(p-ERK signaling restored)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Hypothesis 1:\nTarget Alteration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1 [label="Check for Grb2 Upregulation\n(Western Blot, qPCR)", shape=box]; a2 [label="Sequence Grb2 gene\n(Look for SH2 domain mutations)", shape=box];
q2 [label="Hypothesis 2:\nBypass Signaling", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3 [label="Investigate Adaptor Proteins\n(Co-IP for Shc/Gab2 with RTK)", shape=box]; a4 [label="Check for Downstream Mutations\n(Sequence Ras, RAF)", shape=box]; a5 [label="Assess Alternative Splicing\n(qRT-PCR for Grb2 vs Grb3-3)", shape=box];
solution [label="Potential Solutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1 [label="Increase Inhibitor Dose\n(if upregulation)", shape=box]; s2 [label="Redesign Inhibitor\n(if mutation)", shape=box]; s3 [label="Combination Therapy\n(e.g., with MEK or SHP2 inhibitor)", shape=box];
start -> q1; q1 -> a1 [label=" Overexpression?"]; q1 -> a2 [label=" Mutation?"];
start -> q2 [style=dashed]; q2 -> a3 [label=" Alternative Adaptors?"]; q2 -> a4 [label=" Constitutive Activation?"]; q2 -> a5 [label=" Splice Variants?"];
a1 -> s1; a2 -> s2; a3 -> s3; a4 -> s3; a5 -> s3;
s1 -> solution; s2 -> solution; s3 -> solution; }
Caption: Potential bypass and resistance pathways to Grb2 SH2 inhibition.
Section 3: Data & Protocols
Table 1: In Vitro Efficacy of Selected Grb2 SH2 Domain Inhibitors
This table summarizes the binding affinities and inhibitory concentrations for representative compounds from the literature. Note that direct comparison can be difficult due to varying assay conditions.
| Compound Name / ID | Type | Target Interaction | Affinity (Kd) / IC50 | Assay Method | Reference |
| pYVNV Peptide | Phosphopeptide | Binds Grb2 SH2 | ~200 nM (Kd) | BIAcore | [9] |
| mAZ-pTyr-(αMe)pTyr-Asn-NH₂ | Peptidomimetic | Binds Grb2 SH2 | 30 nM (IC50) | ELISA | [10][11] |
| CGP78850 | Prodrug Peptidomimetic | Blocks EGFR-Grb2 interaction | ~5-10 µM (Cellular IC50) | Cell Growth Assay | [5][7] |
| Compound 3 (Cyclic) | Phosphonomethyl Mimetic | Binds Grb2 SH2 | 26 nM (Ki) | Fluorescence Anisotropy | [8] |
| Compound 7 (Monocarboxylic) | Carboxylic Acid Mimetic | Binds Grb2 SH2 | 340 nM (Ki) | Fluorescence Anisotropy | [8] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This protocol is used to determine the binding affinity of an inhibitor for the Grb2 SH2 domain in a high-throughput, solution-based format. [11][12]
-
Objective: To measure the IC50 of a test compound by its ability to displace a fluorescently-labeled probe peptide from the Grb2 SH2 protein.
-
Materials:
-
Purified, recombinant Grb2 SH2 domain protein.
-
Fluorescently-labeled probe peptide with high affinity for Grb2 SH2 (e.g., 5-FAM-pYVNV).
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Test inhibitors dissolved in DMSO.
-
384-well, non-stick, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Assay Setup: In each well of the microplate, add the assay buffer.
-
Inhibitor Titration: Create a serial dilution of the test inhibitor (typically 11 points, 3-fold dilutions starting from 100 µM) and add to the wells. Include DMSO-only wells as a "no inhibitor" control (0% inhibition) and wells without Grb2 protein as a "no binding" control (100% inhibition).
-
Add Grb2 SH2: Add the Grb2 SH2 protein to each well (except the 100% inhibition control) to a final concentration that is approximately the Kd of the probe (e.g., 100-200 nM).
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor and protein to reach equilibrium.
-
Add Fluorescent Probe: Add the fluorescently-labeled peptide to all wells at a low final concentration (e.g., 10-20 nM).
-
Final Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert polarization values to percent inhibition. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is used to assess the disruption of a protein-protein interaction (e.g., EGFR-Grb2) in a cellular context.
-
Objective: To determine if a test inhibitor can block the association of Grb2 with an activated RTK in treated cells.
-
Materials:
-
Cell line expressing the target RTK (e.g., A431 cells for EGFR).
-
Growth factor to stimulate the RTK (e.g., EGF).
-
Test inhibitor and vehicle control (DMSO).
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-RTK (for IP), anti-Grb2 (for WB), anti-p-ERK, anti-total-ERK.
-
Protein A/G agarose beads.
-
SDS-PAGE gels, transfer apparatus, and Western blot imaging system.
-
-
Methodology:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes to activate the RTK.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape, collect, and clarify the lysate by centrifugation. Reserve a small aliquot of the total cell lysate (TCL) for input analysis.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.
-
Incubate the pre-cleared lysate with the primary antibody for the RTK (e.g., anti-EGFR) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold Lysis Buffer to remove non-specific binders.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from the eluate and the reserved TCL by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies (anti-Grb2 for the IP samples; anti-p-ERK, anti-ERK, and anti-Grb2 for the TCL inputs).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
-
Data Analysis: In the IP lanes, a decrease in the Grb2 band intensity in the inhibitor-treated samples compared to the vehicle control indicates successful disruption of the RTK-Grb2 interaction. In the TCL lanes, a corresponding decrease in the p-ERK signal confirms downstream pathway inhibition.
-
References
- 1. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRB2 Gene: Function, Signaling Pathways, and Role in Disease [learn.mapmygenome.in]
- 3. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Selective GRB2 SH2 inhibitors as anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of the SH2 domain of Grb2: highlight on the binding of a new high-affinity inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Grb2 SH2 Domain Antagonist Development: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Grb2 SH2 domain antagonists.
Frequently Asked Questions (FAQs)
1. What is the primary function of the Grb2 protein and its SH2 domain?
Growth factor receptor-bound protein 2 (Grb2) is a crucial adaptor protein in intracellular signal transduction pathways.[1][2][3][4] It is composed of one Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains.[1][2][5][6] The SH2 domain specifically recognizes and binds to phosphorylated tyrosine residues (pTyr) on activated receptor tyrosine kinases (RTKs) and other signaling proteins.[4][7] This interaction is a critical step in linking upstream growth factor signals to downstream pathways, most notably the Ras/MAPK pathway, which regulates cell proliferation, differentiation, and survival.[2][4][6]
2. Why is the Grb2 SH2 domain a compelling target for anticancer drug development?
Aberrant signaling through protein-tyrosine kinase (PTK)-dependent pathways is a hallmark of many cancers.[8][9] Grb2 is a key downstream mediator of these signals and is often overexpressed in various cancers, including breast, bladder, and prostate cancer.[5][10] By blocking the interaction between the Grb2 SH2 domain and its phosphotyrosine-containing binding partners, it is possible to disrupt these oncogenic signaling cascades.[8][9][11] Therefore, antagonists of the Grb2 SH2 domain represent a promising strategy for developing novel anticancer therapeutics.[1][8][9][11][12]
3. What are the major challenges in developing effective Grb2 SH2 domain antagonists?
The development of Grb2 SH2 domain antagonists faces several significant hurdles:
-
Poor Cell Permeability: The binding pocket of the SH2 domain recognizes a negatively charged phosphotyrosine residue. Consequently, many potent inhibitors are peptide-based and contain a phosphate or phosphonate group, making them highly polar and unable to efficiently cross the cell membrane.[8][13]
-
Lack of Specificity: SH2 domains are a large family of structurally related protein modules. Designing antagonists that are highly selective for the Grb2 SH2 domain over other SH2 domains is challenging and crucial to avoid off-target effects.[10][14]
-
Low Bioavailability: Due to their peptidic nature and high polarity, many Grb2 SH2 inhibitors suffer from poor oral bioavailability and are susceptible to degradation by proteases.[8]
-
Achieving High Affinity: While the native ligands bind with high affinity, replicating this with small molecule or peptidomimetic antagonists that are also cell-permeable and specific is a significant medicinal chemistry challenge.[8][15]
Troubleshooting Guides
Low Inhibitor Potency in Cellular Assays Despite High In Vitro Affinity
Problem: Your Grb2 SH2 domain antagonist shows excellent binding affinity in biochemical assays (e.g., ELISA, SPR, FP) but has weak or no activity in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The highly polar nature of phosphotyrosine mimetics is a common cause of poor cell entry.[8][13] Consider prodrug strategies, such as esterification of the phosphate/phosphonate group, to mask the negative charge and improve membrane permeability.[8] Another approach is to design non-phosphorylated antagonists that mimic the key interactions without the charged moiety.[15] |
| Efflux by Cellular Transporters | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. Test for this by co-incubating your antagonist with known efflux pump inhibitors. |
| Intracellular Degradation | Peptidic inhibitors are susceptible to degradation by intracellular proteases. To improve stability, consider incorporating unnatural amino acids, cyclizing the peptide backbone, or designing non-peptidic scaffolds. |
| Off-Target Binding | The antagonist may be binding to other intracellular proteins, reducing its effective concentration at the Grb2 SH2 domain. Evaluate the selectivity of your compound against a panel of other SH2 domains. |
High Background Signal or Poor Signal-to-Noise in Binding Assays
Problem: You are experiencing high background noise or a low signal-to-noise ratio in your Grb2 SH2 domain binding assay (e.g., Fluorescence Polarization).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of Fluorescent Probe | The fluorescently labeled peptide may be binding non-specifically to the assay plate or other components. Include a non-specific binding control (e.g., a well with no Grb2 protein). Try adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. |
| Protein Aggregation | The Grb2 SH2 domain protein may be aggregating, leading to inconsistent results. Ensure the protein is properly folded and stored. Perform size-exclusion chromatography to check for aggregation. Optimize buffer conditions (pH, salt concentration). |
| Impure Reagents | Impurities in the synthetic peptides or the protein preparation can interfere with the assay. Verify the purity of your reagents by HPLC and mass spectrometry. |
| Suboptimal Assay Conditions | The buffer composition, pH, or temperature may not be optimal for the interaction. Systematically vary these parameters to find the optimal conditions for your assay. |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for Grb2 SH2 Domain Binding
This protocol describes a competitive binding assay to determine the affinity of an unlabeled antagonist for the Grb2 SH2 domain.
Materials:
-
Purified recombinant Grb2 SH2 domain protein
-
Fluorescently labeled peptide ligand with known affinity for the Grb2 SH2 domain (e.g., FITC-pYVNV)
-
Unlabeled antagonist compound
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the unlabeled antagonist in the assay buffer.
-
Add a fixed concentration of the Grb2 SH2 domain protein to each well of the microplate. The concentration should be in the range of the Kd of the fluorescent ligand.
-
Add the serially diluted antagonist to the wells.
-
Add a fixed concentration of the fluorescently labeled peptide to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist. The Ki can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
This protocol outlines the use of SPR to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of an antagonist binding to the Grb2 SH2 domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant Grb2 SH2 domain protein
-
Antagonist compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Immobilize the Grb2 SH2 domain protein onto the CM5 sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the antagonist in the running buffer.
-
Inject the antagonist solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Visualizations
Caption: The Grb2-mediated Ras/MAPK signaling pathway.
References
- 1. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRB2 - Wikipedia [en.wikipedia.org]
- 3. GRB2 Gene: Function, Signaling Pathways, and Role in Disease [learn.mapmygenome.in]
- 4. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Grb2 [collab.its.virginia.edu]
- 7. Growth factor receptor-bound protein - Proteopedia, life in 3D [proteopedia.org]
- 8. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GRB2: A dynamic adaptor protein orchestrating cellular signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grb2 SH2 domain-binding peptide analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonists of the Src homology 2 (SH2) domains of Grb2, Src, Lck and ZAP-70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ppi.fli-leibniz.de [ppi.fli-leibniz.de]
- 15. Potent Grb2-SH2 domain antagonists not relying on phosphotyrosine mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control and purity assessment of synthetic Grb2 inhibitor 1
Welcome to the technical support center for the synthetic Grb2 inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in the quality control and purity assessment of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Grb2 Inhibitor 1 Profile:
For the purposes of this guide, Grb2 Inhibitor 1 is defined as a synthetic cyclic peptide with the following characteristics:
-
Sequence: Cyclo(AF-L-Naphthylalanine-R-D-Pro-L-Pro-R-R-F-Q)
-
Molecular Formula: C₇₈H₁₀₈N₂₀O₁₁
-
Monoisotopic Mass: 1532.85 g/mol
-
Target: Src Homology 2 (SH2) domain of Growth factor receptor-bound protein 2 (Grb2)
I. Signaling Pathway and Experimental Workflow
To understand the context of Grb2 inhibitor 1's function and the importance of its quality control, the following diagrams illustrate the relevant biological pathway and the general experimental workflow for its purity assessment.
Caption: Grb2 signaling pathway and the point of intervention for Grb2 Inhibitor 1.
Caption: General experimental workflow for the quality control of Grb2 Inhibitor 1.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Grb2 Inhibitor 1?
A1: For analytical purposes such as HPLC and LC-MS, Grb2 Inhibitor 1 should be dissolved in a mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (ACN). A starting concentration of 1 mg/mL is recommended. Ensure the peptide is fully dissolved before injection.[1][2]
Q2: What are the acceptance criteria for the purity of Grb2 Inhibitor 1?
A2: The recommended purity for Grb2 Inhibitor 1 for use in cell-based assays and further downstream applications is ≥95% as determined by RP-HPLC at 214 nm.
| Parameter | Specification | Method |
| Purity | ≥ 95% | RP-HPLC |
| Identity | 1532.85 ± 1 Da | Mass Spectrometry |
| Appearance | White to off-white lyophilized powder | Visual |
Q3: What are the common impurities that can be expected during the synthesis of Grb2 Inhibitor 1?
A3: As Grb2 Inhibitor 1 is a synthetic peptide, several process-related impurities may be present.[3][4] These can include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Insertion sequences: Peptides with an extra amino acid residue.
-
Incompletely deprotected peptides: Peptides with remaining protecting groups from the solid-phase peptide synthesis (SPPS) process.
-
Oxidized peptides: Particularly of the Naphthylalanine residue.
-
Diastereomeric impurities: Arising from racemization during synthesis.[4]
Q4: How should I store Grb2 Inhibitor 1?
A4: Lyophilized Grb2 Inhibitor 1 should be stored at -20°C or colder for long-term stability. Once reconstituted in a solvent, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.
III. Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during the quality control analysis of Grb2 Inhibitor 1.
A. HPLC Analysis Troubleshooting
Issue 1: The peak for Grb2 Inhibitor 1 is broad or tailing.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the column: The peptide may be interacting with residual silanols on the column surface. | * Ensure the mobile phase contains an ion-pairing agent like TFA (0.1% is standard).[1][5] * Consider using a column specifically designed for peptide analysis, which may have better end-capping.[1] * Evaluate the AdvanceBio Peptide Plus column if the peptide has a high degree of positively charged functional groups.[1] |
| Column overload: Injecting too much sample can lead to poor peak shape. | * Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH: The pH of the mobile phase can affect the charge state of the peptide and its interaction with the stationary phase. | * Ensure the pH of the mobile phase is low (around 2-3 with TFA) to protonate the carboxyl groups and minimize secondary interactions.[6] |
Issue 2: I see unexpected peaks in my HPLC chromatogram.
Please refer to the troubleshooting decision tree below.
References
Validation & Comparative
Validating Target Engagement of Grb2 SH2 Domain Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Grb2 SH2 domain inhibitors, with a focus on a rationally designed, cell-permeable cyclic peptide inhibitor, referred to herein as a close analog of "Grb2 SH2 domain inhibitor 1"[1][2][3][4]. We will explore key experimental techniques, present available data for comparison with other Grb2 inhibitors, and provide detailed experimental protocols and visualizations to aid in the design and interpretation of target validation studies.
Introduction to Grb2 and Its Inhibition
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling pathways that regulate cell proliferation, differentiation, and migration.[5] Comprising a central Src homology 2 (SH2) domain flanked by two SH3 domains, Grb2 links activated receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), to downstream effectors, most notably the Ras/MAPK pathway. The Grb2 SH2 domain specifically recognizes and binds to phosphorylated tyrosine residues on activated RTKs. This interaction is a pivotal step in the signal transduction cascade.
Dysregulation of Grb2-mediated signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. Inhibitors of the Grb2 SH2 domain aim to block the interaction with phosphotyrosine motifs, thereby disrupting the signaling cascade and impeding cancer cell growth and motility.[5][6][7][8] "this compound" is a conformationally restricted cyclic cell-penetrating peptide (CPP) designed for improved cell permeability and target affinity.[1][9]
Comparative Analysis of Cellular Target Engagement Methods
Validating that a drug candidate interacts with its intended target within the complex environment of a living cell is a crucial step in drug discovery. Several robust methods can be employed to confirm the target engagement of Grb2 SH2 domain inhibitors.
Data Summary: In Vitro and Cellular Activity of Grb2 SH2 Domain Inhibitors
The following table summarizes the available data for a rationally designed cyclic peptide inhibitor (a proxy for "this compound") and other representative Grb2 SH2 domain inhibitors. It is important to note that direct quantitative cellular target engagement data for "this compound" is not publicly available; therefore, data from a closely related, rationally designed cyclic peptide from the same research group is used as a surrogate.[1][3]
| Inhibitor Name/Type | Description | In Vitro IC50/Ki | Cellular Activity/Target Engagement | Reference |
| Cyclo(YpVNFΦrpPRR) (Proxy for Inhibitor 1) | Cell-permeable cyclic peptide | Potent (exact value not specified) | Biologically active against Grb2 SH2 domain in a cellular context.[1][3] | [1][3][4] |
| CGP78850 | Small molecule | Not specified | Blocks EGFR-Grb2 interaction in cells; inhibits growth of cells transformed by receptor tyrosine kinases.[8] | [8] |
| Compound 7 | Monocarboxylic macrocyclic peptide | Ki = 140 nM | Disrupts EGFR/Grb2 PPI.[10] | [10] |
| Compound 8a | Tripeptide | IC50 = 8 nM (ELISA) | Antimitogenic in MDA-MB-453 cells (IC50 = 8 µM). | |
| G7-18NATE | Cyclic peptide | Micromolar affinity | Attenuates cancer cell proliferation and migration. |
Key Experimental Protocols for Target Validation
Here, we detail the methodologies for three key experiments to validate the cellular target engagement of Grb2 SH2 domain inhibitors.
Co-Immunoprecipitation (Co-IP) and Western Blotting
Objective: To demonstrate that the inhibitor disrupts the interaction between Grb2 and its binding partners (e.g., activated EGFR) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 cells, which overexpress EGFR) to 80-90% confluency. Starve the cells in serum-free media for 12-24 hours. Pre-treat the cells with varying concentrations of the Grb2 SH2 domain inhibitor or vehicle control for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the bait protein (e.g., anti-Grb2 antibody) overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the prey protein (e.g., anti-phospho-EGFR) and the bait protein (anti-Grb2) as a loading control.
-
Data Analysis: Quantify the band intensities to determine the extent to which the inhibitor reduces the co-immunoprecipitation of the binding partner with Grb2.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of the inhibitor binding to Grb2 in intact cells by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with the Grb2 SH2 domain inhibitor or vehicle control as described for Co-IP.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Protein Quantification: Transfer the supernatant to a new tube and quantify the amount of soluble Grb2 using a suitable method, such as Western blotting or an ELISA-based detection system.
-
Data Analysis: Plot the amount of soluble Grb2 as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Förster Resonance Energy Transfer (FRET) Microscopy
Objective: To visualize and quantify the interaction between Grb2 and its binding partners in real-time within living cells and to observe the disruption of this interaction by an inhibitor.
Methodology:
-
Plasmid Construction and Transfection: Generate expression plasmids for Grb2 fused to a FRET donor fluorophore (e.g., CFP) and its binding partner (e.g., EGFR) fused to a FRET acceptor fluorophore (e.g., YFP). Co-transfect these plasmids into a suitable cell line.
-
Cell Culture and Treatment: Culture the transfected cells and treat them with the Grb2 SH2 domain inhibitor or vehicle control.
-
Cell Stimulation: Stimulate the cells with the appropriate growth factor to induce the interaction between the fluorescently tagged proteins.
-
FRET Imaging: Acquire images of the cells using a fluorescence microscope equipped for FRET imaging. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET efficiency, which is a measure of the proximity of the two fluorophores. A decrease in FRET efficiency in the presence of the inhibitor indicates that it is disrupting the protein-protein interaction.
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Grb2 signaling pathway, the mechanism of its inhibition, and the experimental workflows.
Caption: The Grb2-mediated Ras/MAPK signaling pathway.
Caption: Mechanism of Grb2 SH2 domain inhibition.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of cell-permeable cyclic peptides containing a d-Pro-l-Pro motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GRB2: A dynamic adaptor protein orchestrating cellular signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of potent and selective inhibitors of the Grb2 SH2 domain on cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective GRB2 SH2 inhibitors as anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Grb2 SH2 Domain Inhibitors: A Focus on Cyclic Peptides vs. Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling, linking activated receptor tyrosine kinases (RTKs) to downstream pathways, most notably the Ras/MAPK cascade. The Src Homology 2 (SH2) domain of Grb2, which recognizes and binds to specific phosphotyrosine motifs on activated receptors, is a prime target for therapeutic intervention in diseases driven by aberrant RTK signaling, such as cancer. This guide provides a comparative analysis of "Grb2 SH2 domain inhibitor 1," a rationally designed cell-permeable cyclic peptide, and other small molecule inhibitors targeting this crucial protein-protein interaction.
Performance Comparison of Grb2 SH2 Domain Inhibitors
The development of Grb2 SH2 domain inhibitors has encompassed a range of molecular scaffolds, from traditional small molecules to more complex peptidic and macrocyclic structures. Below is a summary of their in vitro and cellular performance.
| Inhibitor Class | Specific Inhibitor | Type | Target Binding (IC50/Ki/Kd) | Cellular Activity (IC50) | Reference |
| Cyclic Peptide | This compound (cyclo(YpVNFΦrpPRR)) | Cell-permeable cyclic peptide | 0.40 µM (IC50, FP assay) | ~15 µM (p-MEK inhibition) | [1] |
| Cyclic Peptide | G1TE derivative (cp-pY-V-N-V) | Thioether-bridged cyclic pentapeptide | 3.6 µM (Kd) | Not Reported | [2] |
| Cyclic Peptide | G1TE derivative (cp-Y(p)-A-N-V) | Thioether-bridged cyclic pentapeptide | 0.359 µM (Kd) | Not Reported | [2] |
| Bicyclic Peptide | BC1 | Bicyclic peptide | 0.35 µM (IC50) | Not Reported | [3] |
| Peptidomimetic | Compound 4 | Carboxymethyl-containing macrocycle | 2 nM (IC50) | Poor cellular activity reported | [4] |
| Peptidomimetic | Compound 7 | Monocarboxylic macrocycle | 140 nM (Ki) | Good membrane permeability in PAMPA assay | [4] |
| Small Molecule | CGP78850 | Non-peptidic | Potent (specific value not cited) | Inhibits HGF-induced cell motility | [5][6] |
Key Observations:
-
This compound demonstrates potent inhibition of the Grb2 SH2 domain in a biochemical assay and, importantly, shows efficacy in a cellular context by inhibiting a downstream signaling event (MEK phosphorylation)[1]. This indicates successful cell penetration and target engagement.
-
Peptidomimetic and macrocyclic inhibitors have been developed with very high in vitro potency (e.g., Compound 4 with an IC50 of 2 nM)[4]. A significant challenge with these, particularly those containing charged phosphate mimics, has been achieving good cell permeability[4]. Compound 7 represents an advancement in this area with improved membrane permeability[4].
-
Non-peptidic small molecules like CGP78850 have been shown to be active in cellular models of motility, demonstrating the potential of this class of inhibitors[5][6].
Signaling Pathway and Experimental Workflows
To understand the context of Grb2 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Grb2-mediated Ras/MAPK signaling pathway and point of inhibition.
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate Grb2 SH2 domain inhibitors.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is commonly used to determine the in vitro potency (IC50) of an inhibitor.
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled peptide ligand upon binding to the larger Grb2 SH2 protein. A small, rapidly tumbling fluorescent ligand has a low polarization value. When bound to the much larger Grb2 SH2 protein, its tumbling slows, and the polarization value increases. A competitive inhibitor will displace the fluorescent ligand from the Grb2 SH2 protein, causing a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Recombinant Grb2 SH2 domain protein is purified and diluted to a fixed concentration in assay buffer (e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT).
-
A high-affinity peptide ligand for the Grb2 SH2 domain (e.g., a phosphotyrosine-containing peptide) is synthesized and labeled with a fluorophore (e.g., FITC or TAMRA). This fluorescent probe is used at a low nanomolar concentration.
-
The test inhibitor is serially diluted across a wide concentration range.
-
-
Assay Procedure:
-
The Grb2 SH2 protein and the fluorescent probe are incubated together in the wells of a microplate to allow for binding equilibrium to be reached.
-
The serially diluted test inhibitor is then added to the wells.
-
The plate is incubated to allow for competition and a new equilibrium to be established.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that displaces 50% of the bound fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is utilized to study the kinetics and affinity of the interaction between an inhibitor and the Grb2 SH2 domain in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, e.g., Grb2 SH2 protein) is immobilized on the chip surface. The other partner (the analyte, e.g., the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time and reported in Resonance Units (RU).
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
The Grb2 SH2 protein is immobilized onto the chip surface via amine coupling or another suitable method.
-
Remaining active sites on the surface are deactivated.
-
-
Analyte Binding:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
The inhibitor (analyte) is injected at various concentrations over the surface. The association (binding) is monitored in real-time.
-
After the injection, the running buffer is flowed over the surface again, and the dissociation of the inhibitor from the Grb2 SH2 protein is monitored.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The Kd value is a measure of the binding affinity.
-
Conclusion
The inhibition of the Grb2 SH2 domain presents a compelling strategy for the development of targeted therapeutics. While traditional small molecules have shown promise, the field is evolving with the introduction of more complex structures like macrocyclic and bicyclic peptides. This compound exemplifies this new wave of inhibitors, combining potent target engagement with engineered cell permeability. The choice of inhibitor scaffold will ultimately depend on a balance of factors including binding affinity, selectivity, cell permeability, and overall drug-like properties. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of novel Grb2 SH2 domain inhibitors.
References
- 1. Designing Cell-Permeable Peptide Therapeutics That Enter the Cell by Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thioether-bridged cyclic pentapeptides binding to Grb2-SH2 domain with high affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Bicycles that Inhibit the Grb2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of potent and selective inhibitors of the Grb2 SH2 domain on cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of Grb2 SH2 inhibitor 1 versus other peptide-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various peptide-based inhibitors targeting the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in intracellular signaling pathways, linking activated receptor tyrosine kinases (RTKs) to downstream effectors like the Ras/MAPK cascade.[1] Dysregulation of these pathways is a hallmark of many cancers, making Grb2 an attractive target for therapeutic intervention.[2] This document focuses on a selection of peptide-based inhibitors, including the cyclic cell-penetrating peptide known as Grb2 SH2 inhibitor 1, and compares their performance based on available experimental data.
Overview of Grb2 Signaling
The Grb2 protein consists of a central SH2 domain flanked by two SH3 domains. The SH2 domain recognizes and binds to specific phosphotyrosine (pTyr) motifs on activated RTKs and other signaling proteins.[3] This interaction recruits Grb2 to the cell membrane, where its SH3 domains can bind to proline-rich regions of downstream effectors, most notably the guanine nucleotide exchange factor Son of Sevenless (SOS). This proximity to the membrane allows SOS to activate Ras, initiating a signaling cascade that promotes cell proliferation, differentiation, and survival.[4] Inhibiting the Grb2-pTyr interaction is a key strategy to disrupt this oncogenic signaling.
Caption: Grb2-mediated signal transduction pathway.
Comparative Efficacy of Peptide-Based Grb2 SH2 Inhibitors
The development of peptide-based inhibitors targeting the Grb2 SH2 domain has yielded several promising candidates. These inhibitors are often designed to mimic the pTyr-containing binding motif, thereby competitively inhibiting the interaction of Grb2 with its natural ligands. Modifications such as cyclization and the introduction of non-natural amino acids have been employed to enhance binding affinity, selectivity, and proteolytic stability.
While "Grb2 SH2 inhibitor 1" is described as a conformationally restricted cyclic cell-penetrating peptide with the sequence AFΦRpprrfq (where Φ is L-naphthylalanine, R is D-arginine, and P is D-proline), specific quantitative efficacy data such as IC50 or Ki values were not available in the reviewed literature.[5] Therefore, a direct quantitative comparison with other inhibitors is not possible at this time.
The following table summarizes the in vitro efficacy of other notable peptide-based Grb2 SH2 inhibitors for which experimental data is available.
| Inhibitor | Type | Assay | IC50 (µM) | Ki / Kd (µM) | Reference |
| G1 | Disulfide-bridged macrocycle | Fluorescence Polarization | 10 - 25 | - | [6] |
| G1TE | Thioether-bridged macrocycle | Biacore (SPR) | 15 - 20 | - | [6] |
| BC1 | Peptide Bicycle | Fluorescence Polarization | 0.35 ± 0.06 | - | [7] |
| Cyclic Peptide 1 | Thioether-bridged pentapeptide | Not Specified | - | 3.6 (Kd) | [8] |
| Cyclic Peptide 15 | Thioether-bridged pentapeptide | Not Specified | - | 0.359 (Kd) | [8] |
| Fmoc-E-Y-Aib-N | Linear nonphosphorylated peptide | Surface Plasmon Resonance | 8.7 | - | [9] |
| Peptide 2 | Linear peptide | MTT Assay (Cell Viability) | 45.7 (MCF-7), 47.4 (MDA-MB-453) | - | [9] |
| Macrocyclic Analog | Macrocyclic peptidomimetic | ELISA | ~0.1 | - | [10] |
| Linear Precursor | Linear peptidomimetic | ELISA | ~10 | - | [10] |
Note: IC50, Ki, and Kd values are highly dependent on the specific assay conditions and should be compared with this in consideration.
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative protocols for key assays used in the characterization of Grb2 SH2 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay is widely used to determine the binding affinity of inhibitors in a homogeneous solution. It measures the change in the polarization of fluorescently labeled probe molecules upon binding to a larger protein.
Principle: A small, fluorescently labeled peptide (tracer) corresponding to a Grb2 SH2 binding motif will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Grb2 SH2 domain, its tumbling is restricted, leading to an increase in polarization. An unlabeled inhibitor will compete with the tracer for binding to the SH2 domain, causing a decrease in polarization in a concentration-dependent manner.
Caption: Workflow for a Fluorescence Polarization competition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant Grb2 SH2 domain protein in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a stock solution of a fluorescently labeled peptide tracer (e.g., FITC-pYVN-NH2) in the same assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a black, non-binding 384-well microplate, add a fixed concentration of the Grb2 SH2 protein and the fluorescent tracer to each well. The final concentrations should be optimized to give a stable and significant polarization signal.
-
Add the serially diluted test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to affinity data.
Principle: One interactant (the ligand, e.g., Grb2 SH2 domain) is immobilized on a sensor chip. The other interactant (the analyte, e.g., the peptide inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance. This change is proportional to the mass of bound analyte.
Caption: General workflow for an SPR experiment.
Detailed Protocol:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified Grb2 SH2 domain protein over the activated surface to achieve covalent immobilization via amine coupling.[12]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.[12]
-
-
Analyte Binding:
-
Prepare a series of dilutions of the peptide inhibitor in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the inhibitor over the immobilized Grb2 SH2 surface and a reference flow cell (without immobilized protein) at a constant flow rate.[13]
-
Monitor the association of the inhibitor in real-time.
-
-
Dissociation and Regeneration:
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound inhibitor and prepare the surface for the next injection.[13]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]
-
Cell-Based Signaling Assay (e.g., Western Blot for ERK Phosphorylation)
Cell-based assays are essential to evaluate the ability of an inhibitor to penetrate cells and modulate Grb2-dependent signaling pathways in a physiological context.
Principle: In many cell lines, growth factors like EGF stimulate the Grb2-dependent activation of the Ras/MAPK pathway, leading to the phosphorylation of downstream kinases such as ERK1/2. A cell-permeable Grb2 SH2 inhibitor should block this signaling cascade, resulting in a decrease in the levels of phosphorylated ERK (p-ERK). This can be detected by Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A431 or HeLa cells) in appropriate growth medium.
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the Grb2 SH2 inhibitor for a defined period.
-
-
Stimulation and Lysis:
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To ensure equal protein loading, re-probe the membrane with an antibody against total ERK or a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of p-ERK in inhibitor-treated versus untreated cells.
-
Conclusion
The development of potent and selective peptide-based inhibitors of the Grb2 SH2 domain remains an active area of research with significant therapeutic potential. While a variety of promising compounds have been identified and characterized using techniques such as fluorescence polarization and surface plasmon resonance, a direct comparative analysis is often challenging due to variations in assay conditions and the limited availability of data for some inhibitors, such as "Grb2 SH2 inhibitor 1". Future studies should aim for standardized testing protocols to facilitate more direct comparisons and the identification of the most promising candidates for further preclinical and clinical development. The detailed methodologies provided in this guide offer a framework for such standardized evaluations.
References
- 1. GRB2 - Wikipedia [en.wikipedia.org]
- 2. Structure-based design of compounds inhibiting Grb2-SH2 mediated protein-protein interactions in signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRB2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. JCI - The role of the Grb2–p38 MAPK signaling pathway in cardiac hypertrophy and fibrosis [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide bicycles that inhibit the Grb2 SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thioether-bridged cyclic pentapeptides binding to Grb2-SH2 domain with high affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of peptidic antagonists of Grb2-SH2 on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclization in the design of a conformationally constrained Grb2 SH2 domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. dhvi.duke.edu [dhvi.duke.edu]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]
Unlocking Synergistic Potential: A Comparative Guide to Grb2 SH2 Inhibitor 1 and Other Grb2-Targeting Agents in Chemotherapy Combinations
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapies, researchers are increasingly focusing on combination strategies that target multiple pathways involved in tumor growth and survival. One promising avenue is the inhibition of the Growth factor receptor-bound protein 2 (Grb2), a critical adaptor protein in signal transduction pathways that are often dysregulated in cancer. This guide provides a comparative analysis of the synergistic effects of Grb2 inhibitors, including the investigational peptide "Grb2 SH2 inhibitor 1," with conventional chemotherapy agents, supported by preclinical experimental data.
Growth factor receptor-bound protein 2 (Grb2) is a key intracellular signaling protein that acts as a bridge, linking activated receptor tyrosine kinases (RTKs) on the cell surface to downstream signaling cascades, most notably the Ras/MAPK pathway.[1] This pathway plays a crucial role in cell proliferation, differentiation, and survival.[1] In many cancers, hyperactivated RTKs lead to excessive Grb2-mediated signaling, driving uncontrolled cell growth.[1] By blocking the function of Grb2, inhibitors can disrupt these oncogenic signals, making cancer cells more susceptible to the cytotoxic effects of chemotherapy. This guide explores the synergistic potential of this combination approach, providing researchers, scientists, and drug development professionals with a comparative overview of the available preclinical evidence.
Comparative Analysis of Grb2 Inhibitors in Combination with Chemotherapy
This section compares the synergistic effects of two distinct Grb2 inhibitors with different chemotherapy agents in preclinical cancer models.
| Grb2 Inhibitor | Chemotherapy Agent | Cancer Model | Key Synergistic Effects Observed | Reported Combination Index (CI) Value |
| TB03 (Small molecule Grb2 SH2 domain antagonist) | Imatinib | K562 (Chronic Myelogenous Leukemia) | Enhanced inhibition of cell proliferation, increased apoptosis, and cell cycle arrest. | CI = 0.774 (at an ED90)[2] |
| Peptidimer-c (Grb2-SH3 ligand) | Docetaxel | HER2+ Human Breast Cancer (BK111) and Prostate Adenocarcinoma (PAC120 HID28) Xenografts | Potentiated anti-tumor effect, significant tumor regression, and reduced phosphorylation of MAPK and AKT. | Not explicitly reported, but significant potentiation of docetaxel's effect was demonstrated (p < 0.05). |
In-Depth Look at Preclinical Synergy
Grb2 SH2 Antagonist TB03 with Imatinib in Chronic Myelogenous Leukemia (CML)
In Philadelphia chromosome-positive CML, the Bcr-Abl oncoprotein drives cancer cell proliferation through pathways that involve Grb2.[2] A study investigating the combination of the Grb2 SH2 domain antagonist, TB03, with the Bcr-Abl inhibitor, imatinib, in K562 CML cells, demonstrated a significant synergistic effect.[2] The combination of imatinib and TB03 resulted in enhanced dose-dependent inhibition of cell growth compared to either agent alone.[2] This synergy was quantified with a combination index (CI) of 0.774 at the effective dose that inhibits 90% of cell growth (ED90), indicating a synergistic interaction.[2] Furthermore, the combination led to a greater induction of apoptosis and cell cycle arrest than either single agent.[2]
Grb2 SH3 Ligand Peptidimer-c with Docetaxel in HER2+ Cancers
HER2-positive cancers are often associated with aberrant Grb2-mediated signaling. A study using a specific Grb2-SH3 ligand, peptidimer-c, demonstrated synergistic anti-tumor effects when combined with the taxane chemotherapy docetaxel. In in vitro studies with HER2-overexpressing SKBr3 breast cancer cells, the combination of peptidimer-c and docetaxel led to a greater inhibition of colony formation and tumor cell survival compared to docetaxel alone. This enhanced effect was associated with a reduction in the phosphorylation of both MAPK and AKT, key downstream effectors of the Grb2 pathway. In vivo, in a HER2+ human prostate adenocarcinoma xenograft model, the combination of peptidimer-c and a sub-active dose of docetaxel resulted in significant tumor regression, an effect not seen with either agent alone.
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
1. Cell Seeding:
-
Cancer cell lines (e.g., K562, SKBr3) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Drug Treatment:
-
Cells are treated with a range of concentrations of the Grb2 inhibitor alone, the chemotherapy agent alone, and combinations of both drugs at constant ratios. A vehicle control (e.g., DMSO) is also included.
3. MTT Assay:
-
After a specified incubation period (e.g., 48 or 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) for each drug is determined.
-
The synergistic effect of the drug combination is quantified using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
1. Cell Treatment:
-
Cells are seeded in 6-well plates and treated with the Grb2 inhibitor, chemotherapy agent, their combination, or vehicle control for a specified time.
2. Cell Harvesting and Staining:
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
3. Flow Cytometry:
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
1. Protein Extraction:
-
Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-MAPK, total MAPK, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
Grb2 Signaling Pathway
Caption: The Grb2 signaling cascade.
Experimental Workflow for Synergy Analysis
Caption: Workflow for assessing drug synergy.
Conclusion
The preclinical data presented in this guide strongly suggest that inhibiting the Grb2 signaling pathway can synergistically enhance the efficacy of conventional chemotherapy in various cancer models. By disrupting a key node in oncogenic signaling, Grb2 inhibitors can lower the threshold for chemotherapy-induced cell death and potentially overcome mechanisms of drug resistance. While "Grb2 SH2 inhibitor 1" remains an investigational compound with limited publicly available data on synergistic effects, the broader class of Grb2 inhibitors, targeting either the SH2 or SH3 domains, shows considerable promise in combination therapy. Further research, including in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this approach for patients with cancer.
References
A Head-to-Head Comparison of Grb2 SH2 Domain Inhibitors for Researchers and Drug Development Professionals
A deep dive into the landscape of molecules designed to disrupt a key signaling node in cancer and other proliferative diseases.
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling, linking activated receptor tyrosine kinases (RTKs) to downstream pathways, most notably the Ras/MAPK cascade. The Src homology 2 (SH2) domain of Grb2 is central to this function, recognizing and binding to specific phosphotyrosine motifs on activated receptors and signaling partners. Dysregulation of Grb2-mediated signaling is a hallmark of many cancers, making its SH2 domain a compelling target for therapeutic intervention. This guide provides a head-to-head comparison of different Grb2 SH2 domain inhibitors, supported by experimental data to aid researchers and drug development professionals in this field.
Grb2 Signaling Pathway
The canonical Grb2 signaling pathway is initiated by the activation of a receptor tyrosine kinase (RTK) upon ligand binding. This leads to autophosphorylation of the receptor on specific tyrosine residues, creating docking sites for the Grb2 SH2 domain. Grb2, in a pre-formed complex with the guanine nucleotide exchange factor Son of Sevenless (SOS), is then recruited to the plasma membrane. This proximity allows SOS to activate Ras, which in turn triggers the mitogen-activated protein kinase (MAPK) cascade, leading to changes in gene expression that drive cell proliferation, differentiation, and survival.[1][2]
Performance Comparison of Grb2 SH2 Domain Inhibitors
A variety of inhibitors targeting the Grb2 SH2 domain have been developed, ranging from phosphopeptide mimetics to small molecules. Their efficacy is typically evaluated based on their binding affinity to the Grb2 SH2 domain (e.g., IC50, Ki, or KD values) and their ability to inhibit Grb2-dependent signaling in cellular assays. The following table summarizes quantitative data for a selection of these inhibitors.
| Inhibitor Name/Code | Type | Binding Affinity (IC50/Ki/KD) | Assay Method | Cellular Activity/Notes | Reference(s) |
| pYVNV peptide | Peptide | IC50: 0.5 µM | ELISA | A well-characterized binding peptide derived from a natural Grb2 ligand. | [3] |
| pYQNL peptide | Peptide | IC50: 0.9 µM | ELISA | Identified from peptide library screens as a high-affinity binder. | [3] |
| Compound 1 | Peptidomimetic | IC50: 8.64 µM | Fluorescence Anisotropy | Derived from an EGFR phosphotyrosine-containing sequence. | [2] |
| Compound 2 | Peptidomimetic | IC50: two orders of magnitude lower than Compound 1 | Fluorescence Anisotropy | Evolved from Compound 1 with significantly improved affinity. | [2] |
| Compound 3 | Cyclic Peptidomimetic | Ki: 16 nM | Fluorescence Anisotropy | A cyclized version of Compound 2, mimicking the β-turn conformation. Showed poor cellular activity. | [2] |
| Compound 4 | Cyclic Peptidomimetic | IC50: 2 nM | Fluorescence Anisotropy | A derivative of Compound 3 with a carboxymethyl group, showing very high in vitro potency but poor cellular activity. | [2] |
| Compound 7 | Monocarboxylic Inhibitor | Ki: 140 nM | Fluorescence Anisotropy | A derivative of Compound 3 with a carboxylic acid replacing the phosphonomethyl group, designed for improved cell permeability. | [2] |
| Ac-pTyr-Val-Asn-amide (38) | Peptidomimetic | IC50: 4.32 µM | Not Specified | A minimal peptide sequence for Grb2 SH2 binding. | [4] |
| Compound 39 | Peptidomimetic | IC50: 6.19 µM | Not Specified | A tripeptide-mimicking compound with a (3-aminomethyl-phenyl) urea replacing the Val-Asn dipeptide. | [4] |
| Compound 40 | Small Molecule | IC50: 25.9 µM | Not Specified | A tri-aromatic analogue retaining low micromolar binding affinity. | [4] |
| CGP78850 | Peptidomimetic (Prodrug) | Not Specified | Cellular Assays | A selective inhibitor that blocks Grb2-EGFR association in cells and inhibits growth of cells driven by PTK signaling. Also inhibits HGF-induced cell motility. | [4][5][6] |
| L-20d | Peptidomimetic | IC50: sub-micromolar in cells | Cellular Assays | A potent inhibitor containing a (phosphonomethyl)phenylalanine (Pmp) residue and an Nα-oxalyl group, effective in both biochemical and cellular assays without prodrug derivatization. | [7] |
| 18f | Non-phosphate Peptidomimetic | IC50: 6.7 µM | Not Specified | A non-phosphorus-containing pTyr mimetic. | [7] |
| 20f | Non-phosphate Peptidomimetic | IC50: 1.3 µM | Not Specified | A more potent non-phosphorus-containing pTyr mimetic. | [7] |
| Pmf-containing inhibitors | Peptidomimetic | Ki: as low as 8 nM | ELISA and Cellular Assays | Contains p-malonylphenylalanine (Pmf) as a pTyr mimetic and shows potent inhibition in both biochemical and cellular assays. | [8] |
| NHD2-15 | Small Molecule | KD: micromolar range | Not Specified | A furo-quinoxaline compound that inhibits the proliferation of human leukemia cells. | [9] |
Key Experimental Protocols
The evaluation of Grb2 SH2 domain inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
Fluorescence Polarization (FP) Competition Assay
This assay measures the disruption of the interaction between the Grb2 SH2 domain and a fluorescently labeled phosphopeptide by a competitive inhibitor.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Grb2 SH2 domain, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
Materials:
-
Purified recombinant Grb2 SH2 domain protein.
-
Fluorescently labeled phosphopeptide probe (e.g., FITC-labeled pYVNV peptide).
-
Test inhibitors.
-
Assay buffer (e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT, pH 7.4).
-
Microplate reader with fluorescence polarization capabilities.
Protocol:
-
Determine the Dissociation Constant (KD) of the Probe:
-
Prepare a serial dilution of the Grb2 SH2 domain protein in the assay buffer.
-
Add a constant, low concentration (e.g., 5-10 nM) of the fluorescently labeled phosphopeptide to each well.
-
Incubate at room temperature for 30 minutes to reach equilibrium.
-
Measure fluorescence polarization.
-
Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a one-site binding model to determine the KD.
-
-
Competition Assay:
-
Prepare a serial dilution of the test inhibitor.
-
In each well, add a constant concentration of the Grb2 SH2 domain (typically at or slightly above the KD determined in step 1) and the fluorescently labeled phosphopeptide (at the same concentration as in step 1).
-
Add the serially diluted inhibitor to the wells.
-
Include controls for 100% binding (no inhibitor) and 0% binding (no Grb2 SH2 domain).
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization.
-
Plot the mP values against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay
This assay quantifies the binding of the Grb2 SH2 domain to an immobilized phosphopeptide and the inhibition of this interaction by a test compound.
Principle: A biotinylated phosphopeptide is captured on a streptavidin-coated plate. A GST-tagged Grb2 SH2 domain is then added, which binds to the phosphopeptide. This interaction is detected using an anti-GST antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon addition of a substrate. An inhibitor will compete with the Grb2 SH2 domain for binding to the phosphopeptide, resulting in a reduced signal.
Materials:
-
Streptavidin-coated 96-well plates.
-
Biotinylated phosphopeptide (e.g., Biotin-pYVNV).
-
GST-tagged Grb2 SH2 domain.
-
Test inhibitors.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 2% BSA).
-
Anti-GST-HRP antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Protocol:
-
Plate Preparation:
-
Coat the streptavidin-coated plate with the biotinylated phosphopeptide (e.g., 100 ng/well) in PBS for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a serial dilution of the test inhibitor.
-
In a separate plate or tubes, pre-incubate a constant concentration of the GST-Grb2 SH2 domain with the serially diluted inhibitor for 30 minutes at room temperature.
-
Transfer the pre-incubated mixtures to the phosphopeptide-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add the anti-GST-HRP antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Inhibitor Evaluation
The development and characterization of Grb2 SH2 domain inhibitors typically follow a structured workflow, from initial screening to cellular validation.
References
- 1. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of potent and selective inhibitors of the Grb2 SH2 domain on cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands. 2. 4-(2-Malonyl)phenylalanine as a potent phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NHD2-15, a novel antagonist of Growth Factor Receptor-Bound Protein-2 (GRB2), inhibits leukemic proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Disrupting a Key Oncogenic Partnership: Validating the Efficacy of Inhibitor 1 in Uncoupling Grb2 from EGFR
A Comparative Guide for Researchers in Oncology and Drug Discovery
The interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2) is a critical node in cellular signaling, and its dysregulation is a hallmark of numerous cancers. This guide provides a comprehensive analysis of "Inhibitor 1," a representative small molecule tyrosine kinase inhibitor, and its efficacy in disrupting the Grb2-EGFR interaction. Through a detailed comparison with alternative inhibitory strategies and a presentation of supporting experimental data, we offer researchers a clear perspective on the validation of this therapeutic approach.
The Central Role of the Grb2-EGFR Interaction in Cancer
Upon activation by its ligand, EGFR undergoes autophosphorylation, creating docking sites for proteins containing Src Homology 2 (SH2) domains.[1] Grb2, an adaptor protein, utilizes its SH2 domain to bind to these phosphorylated tyrosine residues on EGFR, notably at positions Tyr1068 and Tyr1086.[1][2][3] This binding event is pivotal as it recruits the Son of Sevenless (SOS) protein to the plasma membrane, which in turn activates the Ras-MAPK signaling cascade, a pathway that drives cell proliferation, differentiation, and survival.[4] Consequently, the Grb2-EGFR interaction is a prime target for therapeutic intervention in oncology.
"Inhibitor 1": A Potent Disruptor of the Grb2-EGFR Complex
For the purpose of this guide, we will refer to the well-characterized EGFR tyrosine kinase inhibitor (TKI), Gefitinib , as "Inhibitor 1". This small molecule acts by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby preventing its autophosphorylation. This upstream inhibition effectively blocks the recruitment of Grb2, thus disrupting the formation of the EGFR-Grb2 signaling complex.[5][6]
Comparative Analysis of Inhibitory Strategies
To objectively evaluate the performance of Inhibitor 1 (Gefitinib), we compare it with two alternative approaches: a direct peptide-based inhibitor targeting the Grb2 SH2 domain and another clinically relevant TKI, Erlotinib.
| Inhibitor Class | Mechanism of Action | Target | Advantages | Disadvantages |
| Inhibitor 1 (Gefitinib) | Indirectly inhibits Grb2-EGFR interaction by preventing EGFR autophosphorylation. | EGFR Tyrosine Kinase Domain | High potency and cell permeability. Clinically validated. | Potential for off-target effects and acquired resistance. |
| Peptide Inhibitors | Directly binds to the Grb2 SH2 domain, competitively inhibiting its interaction with EGFR.[7] | Grb2 SH2 Domain | High specificity for the Grb2 SH2 domain. | Poor cell permeability and in vivo stability. |
| Erlotinib | Indirectly inhibits Grb2-EGFR interaction by preventing EGFR autophosphorylation.[5][8] | EGFR Tyrosine Kinase Domain | High potency and established clinical use.[8] | Similar resistance and off-target profiles to Gefitinib. |
Quantitative Validation of Grb2-EGFR Disruption
The efficacy of these inhibitors can be quantified using various biochemical and cell-based assays. The following tables summarize key quantitative data from representative studies.
Table 1: In Vitro Inhibition of Grb2-EGFR Interaction
| Inhibitor | Assay Type | Metric | Result | Reference |
| Inhibitor 1 (Gefitinib) | Cellular Assay (Grb2 Recruitment) | % Inhibition of Grb2 recruitment | ~95% at 1 µM | [5][9] |
| Peptide Inhibitor (Example) | Surface Plasmon Resonance (SPR) | IC50 | 5-20 µM | [7] |
| Erlotinib | Cellular Assay (Grb2 Recruitment) | % Inhibition of Grb2 recruitment | ~90% at 1 µM | [5] |
Table 2: Cellular Potency of EGFR Tyrosine Kinase Inhibitors
| Inhibitor | Cell Line | Metric | Value | Reference |
| Inhibitor 1 (Gefitinib) | A431 (EGFR overexpressing) | IC50 (Cell Proliferation) | ~23 nM | [8] |
| Erlotinib | A431 (EGFR overexpressing) | IC50 (Cell Proliferation) | ~2 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments used to assess the disruption of the Grb2-EGFR interaction.
Co-Immunoprecipitation (Co-IP) to Detect Grb2-EGFR Interaction
This technique is used to determine if two proteins are bound together within a cell lysate.
-
Cell Culture and Treatment: Culture cells (e.g., A431) to 80-90% confluency. Treat cells with "Inhibitor 1" or a vehicle control for the desired time. Stimulate with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for EGFR overnight at 4°C. Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with antibodies against Grb2 and EGFR. A decrease in the Grb2 signal in the immunoprecipitated sample from inhibitor-treated cells indicates disruption of the interaction.[10][11]
Cellular Assay for Grb2 Recruitment Using Fluorescence Microscopy
This method visualizes the translocation of Grb2 to the plasma membrane upon EGFR activation and its inhibition.
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes. Transfect with a plasmid encoding a fluorescently tagged Grb2 (e.g., Grb2-GFP).
-
Inhibitor Treatment and Stimulation: Treat the cells with "Inhibitor 1" or a control. Stimulate with EGF.
-
Imaging: Acquire fluorescence images using a confocal or TIRF microscope.
-
Analysis: In control cells, EGF stimulation will cause a translocation of Grb2-GFP to the plasma membrane. In inhibitor-treated cells, this translocation will be significantly reduced. Quantify the fluorescence intensity at the membrane versus the cytosol to determine the extent of inhibition.[9][12]
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: EGFR signaling pathway and the inhibitory action of Inhibitor 1.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Quantification and Kinetic Analysis of Grb2-EGFR Interaction on Micro-Patterned Surfaces for the Characterization of EGFR-Modulating Substances | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel peptide inhibitors for Grb2 SH2 domain and their detection by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 9. Quantification and Kinetic Analysis of Grb2-EGFR Interaction on Micro-Patterned Surfaces for the Characterization of EGFR-Modulating Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Grb2 Regulates Internalization of EGF Receptors through Clathrin-coated Pits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of Grb2 SH2 Domain Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). A thorough understanding of an inhibitor's specificity is paramount for its development as a selective therapeutic agent, minimizing off-target effects. While quantitative performance data for "Grb2 SH2 domain inhibitor 1" [cyclo(AFΦrpPRRFQ)] is not publicly available, this guide will use other well-characterized cyclic peptide inhibitors, G1 and BC1 , to illustrate the principles and methodologies of a comprehensive specificity analysis.
Introduction to Grb2 and Its Inhibition
Grb2 is a ubiquitously expressed adaptor protein crucial for intracellular signal transduction. It acts as a critical link between activated receptor tyrosine kinases (RTKs) and downstream signaling pathways, most notably the Ras/MAPK and PI3K/Akt pathways, which regulate cell proliferation, differentiation, and survival. The Grb2 protein consists of a central SH2 domain flanked by two Src Homology 3 (SH3) domains. The SH2 domain specifically recognizes and binds to phosphotyrosine (pTyr) residues on activated RTKs and other signaling proteins. This interaction is a key initiating step in the signaling cascade.
Dysregulation of Grb2-mediated signaling is implicated in various cancers, making the Grb2 SH2 domain an attractive target for therapeutic intervention. Inhibitors that block the pTyr-binding site of the Grb2 SH2 domain can disrupt these oncogenic signaling pathways.
Grb2 Signaling Pathway
The following diagram illustrates the central role of Grb2 in coupling activated receptor tyrosine kinases to the Ras signaling cascade.
Caption: Grb2 links activated RTKs to the Ras/MAPK pathway.
Comparative Analysis of Grb2 SH2 Domain Inhibitors
While specific data for "this compound" is unavailable, we present a comparative analysis of two related cyclic peptide inhibitors, G1 and its derivative, the peptide bicycle BC1, to demonstrate an evidence-based comparison. BC1 was developed from G1 through structural rigidification to improve its binding affinity and selectivity.[1]
| Inhibitor | Type | Target | Binding Affinity (IC50) | Selectivity Profile | Reference |
| This compound | Cyclic Peptide | Grb2 SH2 | Data not publicly available | Data not publicly available | [2] |
| G1 | Cyclic Peptide | Grb2 SH2 | 20.5 ± 2.8 µM | Tensin-SH2 IC50: 6.4 ± 0.3 µM (0.31-fold selective for Grb2) | [1] |
| BC1 | Bicyclic Peptide | Grb2 SH2 | 0.35 ± 0.06 µM | Tensin-SH2 IC50: 23 ± 1 µM (66-fold selective for Grb2) | [1] |
Note: A lower IC50 value indicates a higher binding affinity. Selectivity is determined by comparing the IC50 value for the primary target (Grb2 SH2) to that of other related proteins (e.g., Tensin-SH2).
The data clearly indicates that the structural modifications in BC1 resulted in a significant improvement in both potency (nearly 60-fold) and selectivity (over 200-fold increase) for the Grb2 SH2 domain compared to its parent peptide, G1.[1]
Experimental Protocols for Specificity Analysis
A standard method for determining the binding affinity and specificity of SH2 domain inhibitors is the Fluorescence Polarization (FP) Competition Assay .[1][3] This in vitro assay measures the ability of a test compound to displace a fluorescently labeled probe from the SH2 domain.
Principle of Fluorescence Polarization
FP is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule. Small, rapidly tumbling molecules (like a fluorescent probe in solution) depolarize the light significantly, resulting in a low FP value. When the fluorescent probe binds to a much larger molecule (like an SH2 domain), its rotation slows down, leading to a higher FP value.
In a competition assay, a test inhibitor is added to a pre-formed complex of the SH2 domain and the fluorescent probe. If the inhibitor binds to the SH2 domain, it displaces the probe, causing the probe to tumble freely again and resulting in a decrease in the FP signal.
Experimental Workflow: Fluorescence Polarization Competition Assay
Caption: Workflow for a Fluorescence Polarization competition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant Grb2 SH2 domain in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Prepare a stock solution of a high-affinity fluorescently labeled peptide probe known to bind the Grb2 SH2 domain (e.g., a fluorescein-labeled phosphopeptide).
-
Prepare serial dilutions of the test inhibitor (e.g., "this compound") in the assay buffer.
-
-
Assay Procedure:
-
In a microplate (e.g., a black, 384-well plate), add a fixed concentration of the Grb2 SH2 domain and the fluorescent probe to each well. The concentrations should be optimized to give a stable and robust FP signal.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the formation of the Grb2 SH2-probe complex.
-
Add the serial dilutions of the test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate for another period (e.g., 60 minutes) to allow the competition reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader with appropriate excitation and emission filters.
-
Plot the FP values against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
-
Specificity Profiling:
-
To determine the selectivity of the inhibitor, the FP competition assay is repeated using a panel of other SH2 domains (e.g., SH2 domains from other adaptor proteins like Shc, or kinases like Src).
-
The IC50 values obtained for the off-target SH2 domains are then compared to the IC50 value for the Grb2 SH2 domain. A significantly higher IC50 value for other SH2 domains indicates selectivity for Grb2.
-
Conclusion
The specificity of an inhibitor is a critical determinant of its therapeutic potential. While "this compound" is a promising cyclic peptide designed for cell permeability, its binding affinity and selectivity profile are not yet publicly documented. The comparative data for the cyclic peptide G1 and its bicyclic derivative BC1 demonstrate that structural modifications can dramatically enhance both potency and selectivity. The fluorescence polarization competition assay provides a robust and quantitative method for assessing these crucial parameters. Future studies documenting the performance of "this compound" using such standardized assays will be essential for its continued development as a research tool and potential therapeutic agent.
References
A Comparative Analysis of Cyclic vs. Linear Peptide Inhibitors Targeting the Grb2 SH2 Domain
For Immediate Release
In the intricate world of cellular signaling, the Growth factor receptor-bound protein 2 (Grb2) acts as a critical adaptor protein, linking activated receptor tyrosine kinases (RTKs) to downstream pathways, most notably the Ras/MAPK cascade, which is frequently dysregulated in various cancers.[1][2][3] The Src Homology 2 (SH2) domain of Grb2 is central to this interaction, recognizing and binding to specific phosphotyrosine motifs on activated receptors.[1][2][3] Consequently, the development of inhibitors targeting the Grb2 SH2 domain represents a promising therapeutic strategy to attenuate aberrant signaling in oncology. This guide provides a comparative overview of two major classes of peptide-based Grb2 SH2 inhibitors: cyclic and linear peptides, supported by experimental data and detailed methodologies.
Grb2-Mediated Signaling Pathway
The canonical Grb2 signaling pathway is initiated upon the binding of a growth factor to its corresponding receptor tyrosine kinase (RTK) on the cell surface. This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for the Grb2 SH2 domain. Grb2, through its SH3 domains, then recruits the Son of Sevenless (SOS1) protein, a guanine nucleotide exchange factor.[2] This recruitment brings SOS1 in proximity to the membrane-bound Ras, facilitating the exchange of GDP for GTP and thereby activating Ras. Activated Ras, in turn, initiates a phosphorylation cascade, including Raf, MEK, and ERK, which ultimately modulates gene expression related to cell proliferation, differentiation, and survival.[2]
Experimental Workflow: Inhibitor Evaluation
The efficacy of Grb2 SH2 inhibitors is primarily assessed through binding assays that quantify their affinity for the Grb2 SH2 domain. A common and robust method is the fluorescence polarization (FP) competition assay. This technique measures the displacement of a fluorescently labeled phosphopeptide probe from the SH2 domain by the inhibitor, allowing for the determination of the inhibitor's concentration that displaces 50% of the probe (IC50 value).
Comparative Performance: Cyclic vs. Linear Inhibitors
Experimental evidence consistently demonstrates that cyclic peptides exhibit enhanced binding affinity for the Grb2 SH2 domain compared to their linear counterparts. This is attributed to the conformational constraint imposed by cyclization, which pre-organizes the peptide into a bioactive conformation that mimics the natural β-turn structure of the phosphopeptide ligand when bound to the SH2 domain.
| Inhibitor Class | Compound | Target | Assay Type | IC50 (µM) | Reference |
| Linear Peptide | G1 (linear precursor) | Grb2 SH2 | Fluorescence Polarization | ~20 | [4][5] |
| pTyr-Val-Asn-Val-Pro (linear) | Grb2 SH2 | Not Specified | 1.63 | [5] | |
| Cyclic Peptide | G1 (disulfide-bridged) | Grb2 SH2 | Fluorescence Polarization | 10-25 | [5] |
| pTyr-Val-Asn-Val-Pro (cyclic) | Grb2 SH2 | Not Specified | 0.06 | [5] | |
| Bicyclic Peptide | BC1 | Grb2 SH2 | Fluorescence Polarization | 0.35 | [4] |
As illustrated in the table, cyclization of the pTyr-Val-Asn-Val-Pro peptide resulted in an approximately 10-fold increase in binding affinity.[5] Further structural rigidification, as seen in the bicyclic peptide BC1, led to a nearly 60-fold increase in potency compared to the original G1 macrocycle.[4]
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol outlines the general steps for determining the IC50 value of a Grb2 SH2 inhibitor.
1. Reagents and Materials:
-
Purified recombinant Grb2 SH2 domain protein.
-
Fluorescently labeled phosphopeptide probe (e.g., FITC-pYVNQ).
-
Unlabeled linear and cyclic peptide inhibitors.
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT, pH 7.4).
-
Black, flat-bottom 96-well plates.
-
A plate reader capable of measuring fluorescence polarization.
2. Procedure:
-
Prepare Reagent Solutions:
-
Dilute the Grb2 SH2 protein to a final concentration of approximately 0.83 µM in the assay buffer.
-
Dilute the fluorescent probe to a final concentration of 50 nM in the assay buffer.
-
Perform serial dilutions of the test inhibitors (cyclic and linear peptides) in the assay buffer to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the Grb2 SH2 protein solution, and the fluorescent probe to each well.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include control wells with no inhibitor.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are converted to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe.
-
Conclusion
The comparative data strongly indicate that conformational constraint through cyclization is a highly effective strategy for enhancing the potency of Grb2 SH2 inhibitors. Cyclic peptides consistently outperform their linear analogs by pre-organizing the key binding residues into a favorable conformation for interaction with the SH2 domain. This approach not only improves binding affinity but can also enhance selectivity and proteolytic stability, making cyclic peptides promising scaffolds for the development of novel anti-cancer therapeutics targeting the Grb2 signaling pathway. Further optimization, such as the development of bicyclic structures, holds the potential for even greater gains in inhibitory activity.
References
- 1. GRB2: A dynamic adaptor protein orchestrating cellular signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Bicycles that Inhibit the Grb2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Grb2 SH2 Domain Inhibitor 1
Immediate Safety and Disposal Protocols
Given that Grb2 SH2 domain inhibitor 1 is a peptide-based compound, it should be handled with standard laboratory precautions. Personal protective equipment (PPE), including gloves and lab coats, should be worn at all times.
Disposal of this compound, in both solid and solution forms, must adhere to institutional and local regulations for chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., pipette tips, tubes, vials) as chemical waste.
-
Segregate this waste from other laboratory waste streams to await proper disposal.
-
-
Containerization:
-
Place solid waste and empty containers in a clearly labeled, leak-proof hazardous waste container.
-
Collect liquid waste containing the inhibitor in a separate, sealed, and appropriately labeled hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information and the date of accumulation.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Chemical and Physical Properties
While specific quantitative data for this compound is not publicly available, the following table summarizes general properties for similar research-grade peptides.
| Property | Value | Source |
| Physical State | Solid (Lyophilized Powder) | General Peptide Properties |
| Storage Temperature | -20°C to -80°C | General Peptide Properties |
| Solubility | Soluble in DMSO and various aqueous buffers | MedchemExpress |
| Stability | Stable for extended periods when stored as a dry solid at low temperatures. Solutions are less stable and should be prepared fresh. | General Peptide Properties |
Grb2 Signaling Pathway
The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling cascades. It plays a pivotal role in linking activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the Ras/MAPK pathway. The SH2 domain of Grb2 specifically recognizes and binds to phosphorylated tyrosine residues on activated receptors or docking proteins. This interaction is a key regulatory step in cell proliferation, differentiation, and survival.
Caption: Grb2 Signaling Pathway and Point of Inhibition.
Experimental Protocol: Fluorescence Polarization Assay for Grb2 SH2 Domain Inhibition
This protocol outlines a common method to assess the efficacy of Grb2 SH2 domain inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human Grb2 SH2 domain protein
-
Fluorescently labeled phosphopeptide ligand (e.g., FITC-pYVNQ)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled phosphopeptide in the assay buffer.
-
Prepare a serial dilution of the this compound in the assay buffer.
-
Prepare a solution of the Grb2 SH2 domain protein in the assay buffer. The final concentration should be determined based on the Kd of the fluorescent ligand.
-
-
Assay Setup:
-
In the microplate, add the assay buffer to all wells.
-
Add the serially diluted inhibitor to the appropriate wells.
-
Add the Grb2 SH2 domain protein to all wells except for the negative control wells (which will only contain the fluorescent peptide).
-
Add the fluorescently labeled phosphopeptide to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the anisotropy values for each well.
-
Plot the anisotropy values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound, along with relevant biological context and experimental procedures to support your research endeavors. Always prioritize safety and adhere to your institution's guidelines.
Safeguarding Your Research: A Comprehensive Guide to Handling Grb2 SH2 Domain Inhibitor 1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Grb2 SH2 domain inhibitor 1, a conformationally restricted cyclic cell-penetrating peptide used in vital research.
When working with novel chemical entities like this compound, whose toxicological properties may not be fully characterized, a cautious and well-documented approach to safety is critical. Adherence to these protocols will minimize exposure risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Standard Handling (Low Concentration/Volume) | High Concentration/Volume or Aerosol Generating Procedures |
| Hand Protection | Nitrile gloves (single pair) | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses |
| Body Protection | Standard laboratory coat | Impermeable or disposable gown |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood or glove box. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps, from initial receipt of the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a designated, clearly labeled, and secure location. For many peptide inhibitors, storage at -20°C is recommended to maintain stability.
2. Preparation and Weighing:
-
Before handling, consult the Safety Data Sheet (SDS) for any specific handling instructions. If an SDS is not available, treat the compound as potentially hazardous.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
3. Dissolution and Use:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Use the smallest practicable quantities for your experiments.
-
Be mindful of creating aerosols; avoid vigorous shaking or sonication without proper containment.
4. Spill Management:
-
Ensure a spill kit appropriate for chemical spills is readily accessible.
-
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer.
-
Follow your institution's established spill cleanup procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the inhibitor should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's waste management plan.
2. Decontamination:
-
All non-disposable equipment and work surfaces that have come into contact with the inhibitor should be decontaminated using a suitable cleaning agent as determined by your laboratory's standard operating procedures.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office. Follow all local, state, and federal regulations for the disposal of chemical waste.
By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and fostering a culture of safety within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
